A-9758
Beschreibung
Eigenschaften
Molekularformel |
C25H23Cl2F3N2O3 |
|---|---|
Molekulargewicht |
527.4 g/mol |
IUPAC-Name |
1-[2,4-dichloro-3-[[1,4-dimethyl-6-(trifluoromethyl)indol-2-yl]methyl]benzoyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C25H23Cl2F3N2O3/c1-13-9-15(25(28,29)30)10-21-18(13)11-16(31(21)2)12-19-20(26)4-3-17(22(19)27)23(33)32-7-5-14(6-8-32)24(34)35/h3-4,9-11,14H,5-8,12H2,1-2H3,(H,34,35) |
InChI-Schlüssel |
NVDKGFYFKVWJLJ-UHFFFAOYSA-N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
A-9758; A 9758; A9758 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A-9758: A Potent RORγt Inverse Agonist for the Treatment of Autoimmune Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Autoimmune diseases, a class of chronic illnesses characterized by the immune system mistakenly attacking the body's own tissues, represent a significant and growing global health challenge. A key player in the pathology of many of these diseases is the T helper 17 (Th17) cell, a subset of CD4+ T lymphocytes. The differentiation and function of Th17 cells are critically dependent on the nuclear receptor retinoic acid-related orphan receptor gamma t (RORγt).[1][2] Consequently, RORγt has emerged as a highly promising therapeutic target for the development of novel treatments for a range of autoimmune conditions, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2] A-9758 is a potent and selective small molecule inverse agonist of RORγt that has demonstrated significant potential in preclinical studies by effectively suppressing Th17 differentiation and function.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols relevant to its evaluation.
Mechanism of Action of this compound
This compound functions as an inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor.[5] RORγt exhibits a level of basal transcriptional activity even in the absence of a ligand.[6] this compound binds to the ligand-binding domain of RORγt and promotes a conformational change that facilitates the recruitment of co-repressor proteins while simultaneously inhibiting the binding of co-activator proteins.[2][3] This dual action effectively silences the transcriptional activity of RORγt, leading to the downregulation of its target genes, most notably Interleukin-17A (IL-17A), the signature cytokine of Th17 cells.[2][3]
The mechanism of this compound's inverse agonism involves the modulation of protein-protein interactions between RORγt and essential co-regulator proteins. Specifically, this compound enhances the recruitment of Nuclear Receptor Co-repressor 1 (NCoR1) and NCoR2, while concurrently displacing co-activators such as Nuclear Co-activator 1 (NCoA1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[2][3] This shift in co-regulator binding is the molecular basis for the suppression of RORγt-mediated gene transcription.
RORγt Signaling Pathway in Th17 Differentiation
The differentiation of naïve CD4+ T cells into Th17 cells is a complex process orchestrated by a specific cytokine milieu and a cascade of intracellular signaling events culminating in the activation of RORγt. The following diagram illustrates the key steps in this pathway and the point of intervention for this compound.
Figure 1: RORγt Signaling in Th17 Differentiation. This diagram outlines the key signaling events initiated by cytokines that lead to the expression of RORγt and subsequent production of IL-17. This compound acts as an inverse agonist, directly inhibiting the transcriptional activity of RORγt.
Quantitative Data Summary
The following tables summarize the key in vitro potency and activity data for this compound.
Table 1: In Vitro Potency of this compound as a RORγt Inverse Agonist
| Assay | Species/System | IC50 | Reference |
| RORγt Inverse Agonist Activity | - | 5 nM | [3] |
| RORγ Transactivation | Human | 38 nM | [3] |
| RORγ Transactivation | Mouse | 20 nM | [3] |
| RORγ Transactivation | Dog | 25 nM | [3] |
| RORγ Transactivation | Rat | 64 nM | [3] |
Table 2: this compound Modulation of RORγt Co-regulator Interactions
| Assay | Co-regulator | Activity | EC50 / IC50 | Reference |
| Co-repressor Recruitment | NCoR1 | Recruitment | 60 nM (EC50) | [3] |
| Co-repressor Recruitment | NCoR2 | Recruitment | 43 nM (EC50) | [3] |
| Co-activator De-recruitment | NCoA1 | De-recruitment | 110 nM (IC50) | [3] |
| Co-activator De-recruitment | PGC1α | De-recruitment | 49 nM (IC50) | [3] |
Table 3: this compound Inhibition of IL-17A Secretion
| Cell Type | Species | IC50 | Reference |
| CD4+ T cells (TCR-mediated) | Human | 100 nM | [3] |
| In vitro differentiated Th17 cells (TCR-mediated) | Mouse | 38 nM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Protocol 1: In Vitro Human and Mouse Th17 Cell Differentiation
This protocol describes the generation of Th17 cells from naïve CD4+ T cells, a critical step for assessing the impact of compounds like this compound on Th17 differentiation and function.
Figure 2: Th17 Differentiation Experimental Workflow. This flowchart details the key steps for in vitro differentiation of naïve CD4+ T cells into Th17 cells and the subsequent analysis of IL-17A production.
Materials:
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes and lymph node cells from mice.
-
Reagents for Naïve CD4+ T cell isolation: Naïve CD4+ T Cell Isolation Kit (e.g., from Miltenyi Biotec or Stemcell Technologies).
-
Antibodies:
-
Plate-bound anti-human or anti-mouse CD3 (functional grade).
-
Plate-bound anti-human or anti-mouse CD28 (functional grade).
-
Neutralizing anti-human or anti-mouse IFN-γ.
-
Neutralizing anti-human or anti-mouse IL-4.
-
-
Cytokines:
-
Human: Recombinant human IL-1β, IL-6, IL-23.
-
Mouse: Recombinant mouse TGF-β, IL-6.
-
-
Culture medium: RPMI 1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound: Stock solution in DMSO.
Procedure:
-
Isolation of Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from human PBMCs or mouse splenocytes/lymph nodes using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions. Purity should be assessed by flow cytometry (>95% CD4+CD45RA+CCR7+ for human; >95% CD4+CD62L+CD44- for mouse).
-
Plate Coating: Coat 96-well flat-bottom plates with anti-CD3 (1-5 µg/mL) and anti-CD28 (1-5 µg/mL) antibodies in PBS overnight at 4°C. Wash plates three times with sterile PBS before use.
-
Cell Culture: Seed naïve CD4+ T cells at a density of 1-2 x 10^5 cells/well in the antibody-coated plates.
-
Addition of Cytokines and this compound:
-
For human Th17 differentiation: Add IL-1β (10-20 ng/mL), IL-6 (20-50 ng/mL), IL-23 (10-20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).
-
For mouse Th17 differentiation: Add TGF-β (1-5 ng/mL), IL-6 (20-50 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).
-
Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO, final concentration ≤ 0.1%).
-
-
Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.
-
Analysis of IL-17A Production:
-
ELISA: Collect supernatants from the cell cultures and measure the concentration of IL-17A using a commercially available ELISA kit.
-
Intracellular Flow Cytometry: Restimulate cells with PMA (50 ng/mL) and ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. Then, stain cells for surface markers (e.g., CD4) and intracellular IL-17A and analyze by flow cytometry.
-
Protocol 2: RORγt Co-regulator Interaction Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol outlines a general FRET-based assay to measure the ability of this compound to modulate the interaction between RORγt and its co-repressors or co-activators.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of Interleukin-23-Mediated Inflammation with a Novel Small Molecule Inverse Agonist of ROR γ t - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling the Molecular Architecture and Synthesis of A-9758 (ACES)
For Immediate Release
A comprehensive technical guide providing an in-depth look at the structure and synthesis of the compound designated A-9758, chemically known as N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES). This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.
This compound, commercially available under various product codes, is the compound ACES, a zwitterionic buffering agent widely utilized in biochemical and molecular biology research. Its structure features both a sulfonic acid group and an acetamido group, which confers its buffering capabilities within a pH range of 6.1 to 7.5.
Compound Identification and Structure
The definitive identification of this compound is the chemical entity ACES. The fundamental structural and identifying information is summarized below.
| Identifier | Value |
| Chemical Name | N-(2-Acetamido)-2-aminoethanesulfonic acid |
| Synonym | ACES |
| Linear Formula | H₂NCOCH₂NHCH₂CH₂SO₃H |
| CAS Number | 7365-82-4 |
| Molecular Weight | 182.20 g/mol |
| EC Number | 230-908-4 |
| PubChem Substance ID | 24891495 |
The molecular structure of ACES is characterized by a taurine backbone (2-aminoethanesulfonic acid) where one of the amine hydrogens is substituted by an acetamido group. This zwitterionic nature at physiological pH makes it an effective component in many biological buffers, such as those used for cell culture and enzyme assays.
Synthesis of this compound (ACES)
The synthesis of N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES) is a multi-step process. A common synthetic route involves the reaction of N-acetylglycine with taurine. The following diagram illustrates a generalized workflow for this synthesis.
Caption: Generalized workflow for the synthesis of this compound (ACES).
Experimental Protocol: A Representative Synthesis
A typical laboratory-scale synthesis of ACES would proceed as follows:
-
Reaction Setup: N-acetylglycine and a molar excess of taurine are dissolved in an aqueous solution of a suitable base, such as sodium hydroxide, to facilitate the reaction.
-
Reaction Conditions: The mixture is heated under reflux for several hours to drive the condensation reaction, forming the amide bond.
-
Workup and Isolation: After the reaction is complete, the solution is cooled and acidified. The crude product may precipitate upon acidification.
-
Purification: The crude ACES is collected by filtration and purified by recrystallization from a suitable solvent system, typically an alcohol-water mixture, to yield the final product of high purity.
Applications and Signaling Pathways
As a buffering agent, ACES is not typically directly involved in signaling pathways but rather provides a stable pH environment for studying them. For instance, in kinase assays, maintaining a constant pH is critical for accurate measurement of enzyme activity. The diagram below illustrates the logical relationship of ACES in such an experimental setup.
Caption: Role of this compound (ACES) buffer in a typical kinase assay.
This technical guide provides a foundational understanding of the structure and synthesis of this compound (ACES). For more detailed experimental procedures and specific applications, researchers are encouraged to consult peer-reviewed scientific literature.
A-9758: A Potent and Selective RORγt Inverse Agonist for the Inhibition of Th17 Cell Differentiation and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). Dysregulation of Th17 cell activity is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The differentiation and function of Th17 cells are critically dependent on the master transcriptional regulator, Retinoic acid receptor-related orphan receptor gamma t (RORγt). Consequently, RORγt has emerged as a promising therapeutic target for the development of novel immunomodulatory agents.
A-9758 is a potent and selective small molecule inverse agonist of RORγt. By binding to the ligand-binding domain of RORγt, this compound modulates its transcriptional activity, leading to the suppression of Th17 cell differentiation and the inhibition of IL-17A secretion. This technical guide provides a comprehensive overview of the role of this compound in Th17 cell differentiation, including its mechanism of action, quantitative data on its biological activity, and detailed protocols for key experimental assays.
Mechanism of Action
This compound functions as a RORγt inverse agonist. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. RORγt exhibits a level of basal transcriptional activity even in the absence of a natural ligand. This compound actively suppresses this basal activity.
The binding of this compound to the RORγt ligand-binding domain induces a conformational change in the receptor. This altered conformation leads to the dismissal of transcriptional co-activators, such as NCoA1 and PGC1α, and the recruitment of transcriptional co-repressors, like NCoR1 and NCoR2. This switch from co-activator to co-repressor complexes at RORγt target gene promoters, including the IL17A gene, results in the repression of gene transcription and a subsequent reduction in IL-17A production.
Data Presentation
The biological activity of this compound has been characterized across various in vitro and in vivo assays. The following table summarizes the key quantitative data.
| Parameter | Species/Cell Type | Assay Type | Value | Reference |
| RORγt Inhibition | ||||
| hRORγt IC50 | Human | Transactivation Assay | 38 nM | |
| mRORγ IC50 | Mouse | Transactivation Assay | 20 nM | |
| dRORγ IC50 | Dog | Transactivation Assay | 25 nM | |
| rRORγ IC50 | Rat | Transactivation Assay | 64 nM | |
| IL-17A Secretion Inhibition | ||||
| IC50 | Human CD4+ T Cells | TCR-mediated Secretion | 100 nM | |
| IC50 | Mouse Th17 Cells (in vitro differentiated) | TCR-mediated Secretion | 38 nM | |
| Cofactor Modulation | ||||
| NCoR1 EC50 | - | Co-repressor Recruitment | 60 nM | |
| NCoR2 EC50 | - | Co-repressor Recruitment | 43 nM | |
| NCoA1 IC50 | - | Co-activator De-recruitment | 110 nM | |
| PGC1α IC50 | - | Co-activator De-recruitment | 49 nM |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of Th17 Differentiation and this compound Intervention
Caption: Th17 differentiation pathway and the inhibitory action of this compound on RORγt.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for assessing this compound's effect on in vitro Th17 differentiation.
Experimental Protocols
In Vitro Human Th17 Cell Differentiation Assay
This protocol details the differentiation of human naive CD4+ T cells into Th17 cells and the assessment of this compound's inhibitory effect.
1. Isolation of Naive CD4+ T Cells:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for naive CD4+ T cells using a magnetic-activated cell sorting (MACS) naive CD4+ T cell isolation kit, following the manufacturer's instructions. Purity should be >95% as assessed by flow cytometry (CD4+CD45RA+CCR7+).
2. Th17 Cell Differentiation:
-
Coat a 96-well flat-bottom plate with anti-CD3 antibody (clone OKT3, 1 µg/mL) and anti-CD28 antibody (clone CD28.2, 1 µg/mL) in PBS overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Seed the purified naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Add the following Th17 polarizing cytokines and neutralizing antibodies:
-
Recombinant human TGF-β1 (5 ng/mL)
-
Recombinant human IL-6 (20 ng/mL)
-
Recombinant human IL-1β (10 ng/mL)
-
Recombinant human IL-23 (10 ng/mL)
-
Anti-human IFN-γ antibody (10 µg/mL)
-
Anti-human IL-4 antibody (10 µg/mL)
-
-
Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
3. Measurement of IL-17A Secretion by ELISA:
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's protocol.
4. Intracellular Cytokine Staining for Flow Cytometry:
-
Restimulate the differentiated T cells by adding Phorbol 12-myristate 13-acetate (PMA, 50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A, 10 µg/mL or Monensin, 3 µM) for the final 4-6 hours of culture.
-
Harvest the cells and wash with PBS.
-
Stain for surface markers, such as CD4.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization buffer set.
-
Stain for intracellular IL-17A and the transcription factor RORγt using fluorochrome-conjugated antibodies.
-
Acquire the samples on a flow cytometer and analyze the percentage of CD4+IL-17A+ and CD4+RORγt+ cells.
Ex Vivo Human Whole Blood Assay
This assay assesses the effect of this compound on cytokine production in a more physiologically relevant matrix.
1. Blood Collection:
-
Collect fresh human whole blood from healthy volunteers into sodium heparin-containing tubes.
2. Assay Setup:
-
In a 96-well plate, add this compound at various concentrations or vehicle control (DMSO).
-
Add 100 µL of whole blood to each well.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Add a stimulant, such as lipopolysaccharide (LPS) at 100 ng/mL, to induce cytokine production.
-
Incubate for an additional 24 hours.
3. Sample Processing and Analysis:
-
Centrifuge the plate at 1000 x g for 10 minutes to separate plasma.
-
Collect the plasma and store at -80°C until analysis.
-
Measure the concentration of IL-17A and other relevant cytokines in the plasma using a suitable immunoassay, such as a multiplex bead-based assay or ELISA.
Conclusion
This compound is a well-characterized RORγt inverse agonist that effectively suppresses Th17 cell differentiation and effector function. Its potent inhibitory activity on IL-17A production, demonstrated in both isolated T cell cultures and whole blood assays, highlights its potential as a therapeutic agent for Th17-mediated autoimmune diseases. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other RORγt modulators in preclinical and translational research settings.
In Vitro and In Vivo Anti-inflammatory Activity of A-9758: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-9758 is a potent and selective small molecule inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt).[1][2][3] RORγt is a master transcriptional regulator crucial for the differentiation of T helper 17 (Th17) cells, a subset of T cells that play a pivotal role in the pathogenesis of various autoimmune and inflammatory diseases through the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[4][5][6] By acting as an inverse agonist, this compound suppresses the constitutive activity of RORγt, thereby inhibiting Th17 cell differentiation and function.[3] This technical guide provides a comprehensive overview of the in vitro and in vivo anti-inflammatory activities of this compound, detailing its potency, relevant signaling pathways, and the experimental methodologies used for its evaluation.
Mechanism of Action: The RORγt Signaling Pathway
RORγt is the key transcription factor for the differentiation of naïve CD4+ T cells into Th17 cells.[7] This process is initiated by the presence of specific cytokines, primarily TGF-β and IL-6.[7] The signaling cascade involves the activation of STAT3, which in turn promotes the expression of RORγt.[8] Once expressed, RORγt, in concert with other transcription factors, binds to the promoter regions of genes encoding for pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, driving their transcription and subsequent secretion.[4][8] IL-23 plays a critical role in the expansion and maintenance of the Th17 cell population.[7][9] this compound exerts its anti-inflammatory effects by binding to RORγt and promoting the recruitment of co-repressors while derecruiting co-activators, thus inhibiting the transcriptional activity of RORγt.[3]
Quantitative In Vitro Activity of this compound
The potency of this compound has been quantified through various in vitro assays, demonstrating its ability to inhibit RORγt activity and subsequent IL-17A production.
| Assay Type | Target/Cell Line | Species | Parameter | Value | Reference |
| RORγt Inverse Agonist Activity | RORγt | Human | IC50 | 5 nM | [3] |
| RORγ Transactivation | RORγ | Human | IC50 | 38 nM | [2][3] |
| RORγ Transactivation | RORγ | Mouse | IC50 | 20 nM | [2][3] |
| RORγ Transactivation | RORγ | Dog | IC50 | 25 nM | [2][3] |
| RORγ Transactivation | RORγ | Rat | IC50 | 64 nM | [2][3] |
| IL-17A Secretion | CD4+ T Cells | Human | IC50 | 100 nM | [2][3] |
| IL-17A Secretion | Differentiated Th17 Cells | Mouse | IC50 | 38 nM | [2][3] |
| Co-repressor Recruitment | NCoR1 | - | EC50 | 60 nM | [3] |
| Co-repressor Recruitment | NCoR2 | - | EC50 | 43 nM | [3] |
| Co-activator Derecruitment | NCoA1 | - | IC50 | 110 nM | [3] |
| Co-activator Derecruitment | PGC1α | - | IC50 | 49 nM | [3] |
Experimental Protocols: In Vitro Assays
RORγt Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the RORγt ligand-binding domain (LBD).
Materials:
-
Recombinant human RORγt LBD
-
Tritiated RORγt ligand (e.g., 2-(4-(ethylsulfonyl)phenyl)-N-(4-(2-(methoxymethyl)phenyl)thiophen-2-yl)acetamide)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Test compound (this compound)
-
96-well filter plates
-
Scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the recombinant RORγt LBD, the tritiated RORγt ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
Human Primary CD4+ T Cell IL-17A Secretion Assay
This assay measures the inhibitory effect of this compound on IL-17A production from activated primary human T cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+ T cell isolation kit
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant human IL-23
-
This compound
-
Human IL-17A ELISA kit
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Enrich for CD4+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit.
-
Culture the purified CD4+ T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.
-
Add recombinant human IL-23 to the culture medium to promote Th17 differentiation and IL-17A production.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants and measure the concentration of IL-17A using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in IL-17A secretion compared to the vehicle-treated control.
In Vivo Anti-inflammatory Activity of this compound
This compound has demonstrated significant efficacy in preclinical animal models of inflammatory diseases, confirming its anti-inflammatory potential in a physiological setting.
| Animal Model | Disease Modeled | Key Findings | Reference |
| IL-23-Driven Psoriasiform Dermatitis | Psoriasis | This compound significantly attenuated skin inflammation. | [1] |
| Collagen-Induced Arthritis | Rheumatoid Arthritis | Therapeutic treatment with this compound was effective in blocking joint inflammation. | [1] |
Experimental Protocols: In Vivo Models
IL-23-Induced Psoriasiform Dermatitis Mouse Model
This model mimics the IL-23/IL-17 axis-driven inflammation characteristic of psoriasis.
Animals:
-
C57BL/6 mice
Materials:
-
Recombinant mouse IL-23
-
This compound formulated for oral administration
-
Calipers for measuring ear thickness
Procedure:
-
Administer recombinant mouse IL-23 via intradermal injection into the ear of the mice daily or every other day to induce a psoriasis-like skin inflammation.
-
Orally administer this compound or vehicle control to the mice daily, starting either prophylactically (before disease induction) or therapeutically (after disease onset).
-
Monitor the severity of skin inflammation daily by measuring ear thickness with calipers.
-
At the end of the study, euthanize the animals and collect the ear tissue for histological analysis (e.g., H&E staining to assess epidermal thickness and immune cell infiltration) and for measuring the levels of pro-inflammatory cytokines (e.g., IL-17A) by ELISA or qPCR.
-
Evaluate the efficacy of this compound by comparing the reduction in ear thickness and inflammatory markers in the this compound-treated group to the vehicle-treated group.
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used preclinical model for rheumatoid arthritis, characterized by joint inflammation, cartilage destruction, and bone erosion.
Animals:
-
DBA/1 mice (or other susceptible strains)
Materials:
-
Type II collagen (from chicken or bovine)
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
This compound formulated for oral administration
-
Clinical scoring system for arthritis severity
Procedure:
-
Induce arthritis by an initial intradermal immunization of type II collagen emulsified in CFA at the base of the tail.
-
Administer a booster immunization of type II collagen emulsified in IFA 21 days after the primary immunization.
-
Begin therapeutic oral administration of this compound or vehicle control upon the first signs of arthritis.
-
Monitor the mice daily for the onset and severity of arthritis using a clinical scoring system that evaluates paw swelling and redness.
-
At the termination of the experiment, collect paws for histological assessment of joint inflammation, cartilage damage, and bone erosion.
-
The efficacy of this compound is determined by its ability to reduce the clinical arthritis score and mitigate the histopathological signs of joint damage compared to the vehicle-treated group.
Conclusion
This compound is a potent and selective RORγt inverse agonist with well-characterized in vitro and in vivo anti-inflammatory properties. Its ability to effectively inhibit the RORγt-mediated Th17 cell pathway, leading to a reduction in IL-17A production and subsequent inflammation, has been demonstrated in cellular assays and preclinical models of psoriasis and rheumatoid arthritis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting RORγt for the treatment of autoimmune and inflammatory diseases.
References
- 1. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-23-Induced Psoriasis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]
- 6. Pharmacological repression of RORγ is therapeutic in the collagen-induced arthritis experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RORγt inhibition ameliorates IL-23 driven experimental psoriatic arthritis by predominantly modulating γδ-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imavita.com [imavita.com]
- 9. file.elabscience.com [file.elabscience.com]
In-Depth Technical Guide to the Pharmacological Properties of A-9758
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-9758 is a potent and selective inverse agonist of the Retinoic Acid-related Orphan Receptor γt (RORγt). As a key regulator of T helper 17 (Th17) cell differentiation and the subsequent production of pro-inflammatory cytokines, RORγt has emerged as a compelling therapeutic target for a range of autoimmune and inflammatory diseases. This compound demonstrates robust in vitro and in vivo activity by effectively suppressing the Th17 pathway. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data on its potency and binding, and detailed protocols for key experimental assays.
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17A (IL-17A). Dysregulation of the Th17 pathway is a critical factor in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The differentiation and function of Th17 cells are governed by the master transcription factor, RORγt.
This compound is a small molecule that acts as an inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. This is particularly relevant for RORγt, which exhibits a significant level of basal transcriptional activity. By suppressing this baseline activity, this compound effectively inhibits the entire RORγt-dependent transcriptional program, leading to a reduction in Th17 cell differentiation and IL-17A production. This document details the pharmacological profile of this compound, making it a valuable tool for researchers in the field of immunology and drug discovery.
Mechanism of Action
This compound exerts its pharmacological effects by directly binding to the ligand-binding domain (LBD) of the RORγt protein. As an inverse agonist, this compound modulates the interaction of RORγt with transcriptional co-regulators. The binding of this compound to RORγt induces a conformational change in the LBD that favors the recruitment of co-repressors, such as Nuclear Receptor Co-repressor 1 (NCoR1) and NCoR2, while simultaneously inhibiting the recruitment of co-activators like Nuclear Co-activator 1 (NCoA1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).
This shift in co-regulator binding leads to the suppression of RORγt-mediated gene transcription. A key target gene of RORγt is IL17A. By inhibiting the transcription of IL17A, this compound effectively reduces the production and secretion of the IL-17A protein, a cornerstone of its anti-inflammatory effects.
Quantitative Pharmacological Data
The potency and efficacy of this compound have been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Type | Species |
| IC50 (RORγt) | 5 nM | RORγt Inverse Agonist Assay | Not Specified |
| IC50 (IL-17A Release) | 100 nM | TCR-mediated IL-17A secretion | Human CD4+ T cells |
| IC50 (IL-17A Release) | 38 nM | In vitro differentiated mouse Th17 cells | Mouse |
| EC50 (NCoR1 Recruitment) | 60 nM | Co-repressor Recruitment Assay | Not Specified |
| EC50 (NCoR2 Recruitment) | 43 nM | Co-repressor Recruitment Assay | Not Specified |
| IC50 (NCoA1 De-recruitment) | 110 nM | Co-activator De-recruitment Assay | Not Specified |
| IC50 (PGC1α De-recruitment) | 49 nM | Co-activator De-recruitment Assay | Not Specified |
Table 1: In Vitro Potency and Efficacy of this compound
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the RORγt signaling pathway and a general workflow for evaluating RORγt inverse agonists like this compound.
The Discovery and Preclinical Development of A-9758: A Potent and Selective RORγt Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of A-9758, a novel small molecule inverse agonist of the Retinoic Acid-related Orphan Receptor gamma t (RORγt). This compound has demonstrated significant potential in preclinical models of autoimmune diseases by effectively suppressing the Th17 pathway and the release of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).
Introduction
The dysregulation of T helper 17 (Th17) cells and their signature cytokine, IL-17A, is a key driver in the pathophysiology of numerous autoimmune and inflammatory diseases, including psoriasis and rheumatoid arthritis.[1][2] RORγt is a nuclear receptor that acts as the master transcriptional regulator for the differentiation of Th17 cells and the subsequent production of IL-17A.[3][4] Consequently, RORγt has emerged as a compelling therapeutic target for the development of small molecule inhibitors. This compound was identified through a high-throughput screening campaign and subsequent optimization as a potent and selective inverse agonist of RORγt.[1] As an inverse agonist, this compound not only blocks the receptor's activity but also reduces its basal, ligand-independent activity.[3] This compound has been extensively characterized in a variety of in vitro and in vivo preclinical models, demonstrating robust anti-inflammatory efficacy.[5][6]
Pharmacological Profile of this compound
This compound exhibits potent and selective inverse agonism of RORγt across multiple species. Its activity has been quantified through a series of in vitro assays, the results of which are summarized in the tables below.
Table 1: In Vitro Potency of this compound in RORγt Transactivation Assays
| Species | IC50 (nM) |
| Human | 38[5][6] |
| Mouse | 20[5][6] |
| Dog | 25[5][6] |
| Rat | 64[5][6] |
Table 2: In Vitro Potency of this compound in IL-17A Secretion Assays
| Cell Type | IC50 (nM) |
| Human CD4+ T cells (TCR-mediated) | 100[5][6] |
| Mouse Th17 cells (in vitro differentiated) | 38[5][6] |
Table 3: this compound Activity on RORγt Co-regulator Recruitment
| Co-regulator | Assay Type | Potency (nM) |
| NCoR1 | Co-repressor Recruitment | EC50 = 60[6] |
| NCoR2 | Co-repressor Recruitment | EC50 = 43[6] |
| NCoA1 | Co-activator De-recruitment | IC50 = 110[6] |
| PGC1α | Co-activator De-recruitment | IC50 = 49[6] |
Mechanism of Action: RORγt Inverse Agonism
This compound exerts its therapeutic effect by directly binding to the ligand-binding domain of RORγt. This binding event induces a conformational change in the receptor that favors the recruitment of transcriptional co-repressors (e.g., NCoR1, NCoR2) and the de-recruitment of co-activators (e.g., NCoA1, PGC1α).[6] This shift in co-regulator binding leads to the transcriptional repression of RORγt target genes, including IL17A, IL17F, and the IL23R.[2] The net result is a potent suppression of Th17 cell differentiation and effector function.
The broader signaling pathway in which this compound acts involves the IL-23/IL-17 axis, a critical pathway in the pathogenesis of many autoimmune diseases.
Preclinical Efficacy of this compound
This compound has demonstrated robust efficacy in multiple preclinical models of autoimmune disease.
In Vivo Psoriasis Model
In an IL-23-induced mouse model of psoriasis, therapeutic administration of this compound significantly attenuated psoriasiform dermatitis.[1] This model recapitulates key features of human psoriasis, including epidermal hyperplasia and inflammatory cell infiltration.
In Vivo Arthritis Model
This compound was also effective in blocking joint inflammation in preclinical models of arthritis.[1]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
RORγt Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to the RORγt receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing human RORγt are prepared from a stable cell line. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a buffer containing a cryoprotectant for storage at -80°C.
-
Assay Setup: The assay is performed in a 96-well plate. To each well, add the membrane preparation, the radiolabeled ligand (e.g., [3H]-labeled RORγt agonist), and varying concentrations of the test compound (this compound).
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. The filters are washed with ice-cold wash buffer.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled RORγt ligand and subtracted from the total binding to calculate specific binding. The IC50 value is determined by non-linear regression analysis of the competition binding curve. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[7]
IL-17A Secretion ELISA
This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of IL-17A secreted by T cells following stimulation.
Protocol:
-
Cell Culture: Human CD4+ T cells or in vitro differentiated mouse Th17 cells are cultured in 96-well plates.
-
Cell Stimulation and Treatment: The cells are stimulated with anti-CD3/CD28 antibodies or other appropriate stimuli to induce T cell activation and cytokine production. Concurrently, the cells are treated with varying concentrations of this compound or vehicle control.
-
Incubation: The plates are incubated for a period sufficient to allow for cytokine secretion (e.g., 24-72 hours) at 37°C in a CO2 incubator.
-
Sample Collection: The cell culture supernatant is collected after centrifugation to remove cells and debris.
-
ELISA Procedure:
-
A 96-well ELISA plate is coated with a capture antibody specific for IL-17A.
-
The plate is washed, and the collected supernatants and IL-17A standards are added to the wells.
-
After incubation and washing, a biotinylated detection antibody specific for IL-17A is added.
-
Following another incubation and wash step, streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
-
Data Analysis: The optical density is measured at 450 nm using a microplate reader. A standard curve is generated, and the concentration of IL-17A in the samples is determined. The IC50 value for this compound is calculated from the dose-response curve.[8][9]
IL-23-Induced Psoriasis Mouse Model
This in vivo model is used to evaluate the efficacy of therapeutic candidates for psoriasis.
Protocol:
-
Animal Model: C57BL/6 or BALB/c mice are typically used.
-
Disease Induction: Recombinant mouse IL-23 is injected intradermally into the ear of the mice daily or every other day for a specified period (e.g., 4-8 days). The contralateral ear can be injected with vehicle as a control.
-
Treatment: this compound or vehicle is administered to the mice, typically via oral gavage or intraperitoneal injection, starting before or after the initiation of IL-23 injections (prophylactic or therapeutic dosing).
-
Efficacy Assessment:
-
Ear Thickness: Ear swelling is measured daily using a caliper.
-
Clinical Scoring: The ears are scored for erythema (redness), scaling, and induration (thickness).
-
Histology: At the end of the study, the ears are collected for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Ear tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-22) by ELISA or qPCR.[3][6][10]
-
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used preclinical model for rheumatoid arthritis.
Protocol:
-
Animal Model: DBA/1 mice are highly susceptible to CIA.
-
Immunization: Mice are immunized with an emulsion of type II collagen (e.g., from chicken or bovine) and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days later.
-
Treatment: this compound or vehicle is administered to the mice, usually starting before the onset of clinical signs of arthritis or after disease establishment.
-
Efficacy Assessment:
-
Clinical Scoring: The paws are examined several times a week for signs of arthritis, and a clinical score is assigned based on the severity of erythema and swelling in each paw.
-
Paw Swelling: Paw thickness is measured using a caliper.
-
Histology: At the end of the study, the joints are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.[2][11][12]
-
Conclusion
This compound is a potent and selective RORγt inverse agonist with a well-defined mechanism of action. It effectively suppresses the Th17 pathway and the production of the pro-inflammatory cytokine IL-17A. The robust efficacy of this compound in preclinical models of psoriasis and arthritis highlights its potential as a therapeutic agent for the treatment of autoimmune and inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on RORγt-targeted therapies.
References
- 1. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chondrex.com [chondrex.com]
- 3. Psoriasis Mouse Model - Immunology CRO - InnoSer [innoserlaboratories.com]
- 4. turkishimmunology.org [turkishimmunology.org]
- 5. researchgate.net [researchgate.net]
- 6. IL-23-Induced Psoriasis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. documents.thermofisher.cn [documents.thermofisher.cn]
- 10. imavita.com [imavita.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Effect of A-9758 on IL-17A Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine predominantly produced by T helper 17 (Th17) cells.[1] Dysregulation of IL-17A is a key factor in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. The differentiation and function of Th17 cells are critically dependent on the nuclear receptor retinoic acid-related orphan receptor gamma t (RORγt). A-9758 is a potent and selective small molecule inverse agonist of RORγt, exhibiting significant anti-inflammatory properties by modulating the IL-23/IL-17 pathway. This technical guide provides an in-depth overview of the effect of this compound on IL-17A production, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Quantitative Data Summary
The inhibitory activity of this compound on IL-17A production and RORγt function has been quantified in various in vitro assays. The following tables summarize the key potency data.
| Parameter | Species/Cell Type | IC50 Value |
| IL-17A Secretion (TCR-mediated) | Human CD4+ T cells | 100 nM |
| IL-17A Secretion (TCR-mediated) | Mouse Th17 cells (in vitro differentiated) | 38 nM |
Table 1: this compound Inhibition of IL-17A Secretion
| Parameter | Species | IC50/EC50 Value |
| RORγt Inverse Agonist Activity | - | 5 nM |
| RORγ Transactivation | Human | 38 nM |
| RORγ Transactivation | Mouse | 20 nM |
| RORγ Transactivation | Dog | 25 nM |
| RORγ Transactivation | Rat | 64 nM |
| NCoR1 Recruitment (Co-repressor) | - | EC50 = 60 nM |
| NCoR2 Recruitment (Co-repressor) | - | EC50 = 43 nM |
| NCoA1 De-recruitment (Co-activator) | - | IC50 = 110 nM |
| PGC1α De-recruitment (Co-activator) | - | IC50 = 49 nM |
Table 2: this compound Activity on RORγt
Mechanism of Action
This compound functions as a RORγt inverse agonist. RORγt is a master transcription factor essential for the differentiation of Th17 cells and the subsequent production of IL-17A. As an inverse agonist, this compound binds to RORγt and promotes the recruitment of co-repressors (e.g., NCoR1, NCoR2) while displacing co-activators (e.g., NCoA1, PGC1α). This action suppresses the transcriptional activity of RORγt, leading to the inhibition of RORγt-dependent gene expression, including IL17A, IL17F, IL23R, CCL20, and CCR6. Consequently, this compound effectively suppresses both the differentiation of naive T cells into Th17 cells and the effector function of already differentiated Th17 cells, ultimately reducing the production and release of IL-17A.
Signaling Pathway
Caption: this compound inhibits RORγt, blocking IL-17A gene transcription.
Experimental Protocols
In Vitro Differentiation of Human Th17 Cells
This protocol describes the generation of IL-17A-producing Th17 cells from naive human CD4+ T cells.
Materials:
-
Ficoll-Paque PLUS
-
Human Naive CD4+ T Cell Isolation Kit
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin
-
Human CD3/CD28 T Cell Activator
-
Recombinant Human IL-6
-
Recombinant Human TGF-β1
-
Recombinant Human IL-23
-
Recombinant Human IL-1β
-
Anti-Human IL-4 antibody
-
Anti-Human IFN-γ antibody
Procedure:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Enrich for naive CD4+ T cells from PBMCs using a negative selection cell isolation kit.
-
Culture the isolated naive CD4+ T cells in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Coat a 96-well plate with anti-CD3 antibody (or use CD3/CD28 T cell activator beads).
-
Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL.
-
Add the following polarizing cytokines and antibodies to the culture medium:
-
Soluble anti-CD28 antibody (if not using activator beads)
-
IL-6 (20 ng/mL)
-
TGF-β1 (5 ng/mL)
-
IL-23 (20 ng/mL)
-
IL-1β (20 ng/mL)
-
Anti-IL-4 (10 µg/mL)
-
Anti-IFN-γ (10 µg/mL)
-
-
Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.
Measurement of IL-17A Secretion by ELISA
This protocol details the quantification of IL-17A in the supernatant of cultured Th17 cells treated with this compound.
Materials:
-
Differentiated Th17 cells (from Protocol 1)
-
This compound (in DMSO)
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Human IL-17A ELISA Kit
-
96-well microplate reader
Procedure:
-
After the differentiation period, wash the Th17 cells and resuspend them in fresh culture medium.
-
Seed the cells in a new 96-well plate at a density of 2 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in culture medium (final DMSO concentration should be <0.1%). Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) to induce cytokine production.
-
Incubate for 24-48 hours at 37°C.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of IL-17A in the supernatant using a human IL-17A ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value of this compound for IL-17A inhibition.
Caption: Workflow for measuring this compound's effect on IL-17A secretion by ELISA.
RORγt Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for RORγt.
Materials:
-
Recombinant human RORγt ligand-binding domain (LBD)
-
Radiolabeled RORγt ligand (e.g., [3H]-25-hydroxycholesterol)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 2 mM EDTA, 5 mM DTT, pH 7.4)
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the binding buffer, a fixed concentration of radiolabeled RORγt ligand, and the recombinant RORγt-LBD.
-
Add increasing concentrations of this compound (or unlabeled competitor) to the wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.
-
Separate the bound from free radioligand. This can be achieved by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value, which can be converted to a Ki (inhibition constant).
RORγt Co-factor Recruitment Assay (FRET-based)
This protocol outlines a method to assess the ability of this compound to modulate the interaction between RORγt and a co-activator peptide using Fluorescence Resonance Energy Transfer (FRET).
Materials:
-
GST-tagged RORγt-LBD
-
Biotinylated co-activator peptide (e.g., from SRC1/NCoA1)
-
Europium-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-Allophycocyanin (APC) conjugate (acceptor fluorophore)
-
This compound
-
Assay buffer
-
384-well low-volume black plates
-
FRET-compatible plate reader
Procedure:
-
Add this compound at various concentrations to the wells of a 384-well plate.
-
Add a pre-mixed solution of GST-RORγt-LBD and the biotinylated co-activator peptide to each well.
-
Incubate for 1 hour at room temperature.
-
Add a pre-mixed solution of the Europium-labeled anti-GST antibody and Streptavidin-APC conjugate.
-
Incubate for another 1-2 hours at room temperature, protected from light.
-
Read the plate on a FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the FRET ratio. A decrease in the FRET signal indicates that this compound is inhibiting the interaction between RORγt and the co-activator peptide (inverse agonism).
-
Determine the IC50 value for the de-recruitment of the co-activator. A similar assay can be designed to measure the recruitment of co-repressor peptides.
Conclusion
This compound is a potent and selective RORγt inverse agonist that effectively suppresses IL-17A production by inhibiting the master transcriptional regulator of Th17 cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the RORγt/Th17/IL-17A axis in inflammatory and autoimmune diseases. The detailed methodologies and visualized pathways facilitate the design and execution of further preclinical and clinical studies of this compound and other RORγt modulators.
References
An In-depth Technical Guide to the Binding Affinity of A-9758 to RORγt
This document provides a comprehensive technical overview of the binding characteristics and mechanism of action of A-9758, a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor-gamma t (RORγt). RORγt is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells, which are critical in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] Understanding the interaction of small molecules like this compound with RORγt is crucial for the development of novel therapeutics for these conditions.[1][3]
Binding Affinity and In Vitro Potency of this compound
This compound demonstrates robust potency as a RORγt inverse agonist.[4][5][6] Its activity has been quantified across various biochemical and cellular assays, showing efficacy in inhibiting RORγt's transcriptional activity and downstream functions, such as IL-17A secretion. The compound's potency varies slightly across different species but remains in the nanomolar range.[4][7] The key quantitative data are summarized below.
| Assay Type | Target/Cell Type | Species | Parameter | Value (nM) | Reference |
| Inverse Agonist Activity | RORγt | Not Specified | IC50 | 5 | [4][6] |
| RORγ Transactivation | Recombinant | Human | IC50 | 38 | [4][7] |
| RORγ Transactivation | Recombinant | Mouse | IC50 | 20 | [4][7] |
| RORγ Transactivation | Recombinant | Dog | IC50 | 25 | [4][7] |
| RORγ Transactivation | Recombinant | Rat | IC50 | 64 | [4][7] |
| IL-17A Secretion | CD4+ T Cells | Human | IC50 | 100 | [4][7] |
| IL-17A Secretion | Differentiated Th17 Cells | Mouse | IC50 | 38 | [4][7] |
| Co-activator Derecruitment | NCoA1 | Not Specified | IC50 | 110 | [4] |
| Co-activator Derecruitment | PGC1α | Not Specified | IC50 | 49 | [4] |
| Co-repressor Recruitment | NCoR1 | Not Specified | EC50 | 60 | [4] |
| Co-repressor Recruitment | NCoR2 | Not Specified | EC50 | 43 | [4] |
Mechanism of Action: Inverse Agonism
RORγt exhibits a level of basal, ligand-independent activity that promotes the transcription of its target genes.[3] this compound functions as an inverse agonist, meaning it not only blocks the binding of potential agonists but also actively reduces this basal transcriptional activity.[8] This is achieved by modulating the interaction of RORγt with transcriptional co-regulator proteins. Specifically, this compound binding to the RORγt ligand-binding domain (LBD) induces a conformational change that promotes the recruitment of co-repressors (like NCoR1 and NCoR2) while simultaneously displacing co-activators (such as NCoA1 and PGC1α).[2][4] This active repression of the transcriptional machinery leads to a potent downregulation of RORγt target genes, most notably IL17A.[2]
References
- 1. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of Interleukin-23-Mediated Inflammation with a Novel Small Molecule Inverse Agonist of ROR γ t - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | RORγt inhibitor | Probechem Biochemicals [probechem.com]
- 8. Synthesis of this compound, an Inverse Agonist of Retinoic Acid-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
A-9758: A Potent RORγt Inverse Agonist for Psoriasis and Rheumatoid Arthritis Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Psoriasis and rheumatoid arthritis are chronic autoimmune diseases characterized by aberrant immune responses and debilitating inflammation. A key player in the pathogenesis of these conditions is the T helper 17 (Th17) cell lineage and its signature cytokine, Interleukin-17 (IL-17). The differentiation and function of Th17 cells are critically dependent on the Retinoic Acid-related Orphan Receptor gamma t (RORγt), a nuclear receptor that acts as the master transcriptional regulator of this lineage. Consequently, RORγt has emerged as a promising therapeutic target for the development of novel immunomodulatory agents.
This technical guide provides an in-depth overview of A-9758, a potent and selective small molecule inverse agonist of RORγt. By binding to RORγt, this compound effectively suppresses its transcriptional activity, leading to the inhibition of Th17 cell differentiation and a reduction in the production of pro-inflammatory cytokines. This document details the mechanism of action, quantitative in vitro and in vivo data, experimental protocols, and key signaling pathways associated with this compound, offering a comprehensive resource for researchers investigating its therapeutic potential in psoriasis and rheumatoid arthritis.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in various assays.
Table 1: In Vitro Potency of this compound
| Assay | Species | Parameter | Value |
| RORγt Inverse Agonist Activity | - | IC50 | 5 nM[1] |
| RORγ Transactivation Inhibition | Human | IC50 | 38 nM[1] |
| RORγ Transactivation Inhibition | Mouse | IC50 | 20 nM[1] |
| RORγ Transactivation Inhibition | Rat | IC50 | 64 nM[1] |
| RORγ Transactivation Inhibition | Dog | IC50 | 25 nM[1] |
| Co-repressor (NCoR1) Recruitment | - | EC50 | 60 nM |
| Co-repressor (NCoR2) Recruitment | - | EC50 | 43 nM |
| Co-activator (NCoA1) De-recruitment | - | IC50 | 110 nM |
| Co-activator (PGC1α) De-recruitment | - | IC50 | 49 nM |
| IL-17A Secretion Inhibition (CD4+ T cells) | Human | IC50 | 100 nM[1] |
| IL-17A Secretion Inhibition (Th17 cells) | Mouse | IC50 | 38 nM[1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease | Key Findings |
| IL-23-Driven Psoriasiform Dermatitis | Psoriasis | Significantly attenuated skin inflammation[1] |
| Collagen-Induced Arthritis | Rheumatoid Arthritis | Dose-dependently suppressed joint inflammation |
Mechanism of Action: Inhibition of the RORγt/Th17/IL-17 Signaling Pathway
This compound functions as an inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist binds to the receptor and reduces its basal or constitutive activity. In the context of RORγt, this compound stabilizes the receptor in an inactive conformation. This conformational change hinders the recruitment of transcriptional co-activators and promotes the binding of co-repressors to the RORγt complex. The net effect is the suppression of RORγt-mediated gene transcription, most notably the genes encoding for IL-17A, IL-17F, and other pro-inflammatory cytokines that are hallmarks of Th17 cells. By inhibiting this critical signaling pathway, this compound effectively dampens the inflammatory cascade that drives the pathology of psoriasis and rheumatoid arthritis.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of A-9758, a RORγt Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-9758 is a potent and selective inverse agonist of the Retinoic Acid-related Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. By modulating the RORγt signaling pathway, this compound exhibits anti-inflammatory properties, making it a valuable tool for research in autoimmune diseases. This document provides a detailed, chromatography-free protocol for the decagram-scale synthesis of this compound and its subsequent purification, enabling researchers to obtain high-purity material for in vitro and in vivo studies.
Introduction
The Interleukin-23 (IL-23)/IL-17 signaling axis plays a crucial role in the pathogenesis of various autoimmune diseases. A key mediator in this pathway is RORγt, which is essential for the differentiation of pro-inflammatory Th17 cells and their production of IL-17A.[1] this compound acts as an inverse agonist of RORγt, suppressing its transcriptional activity and thereby reducing the inflammatory cascade. This application note details a robust and scalable synthesis and purification protocol for this compound.
RORγt Signaling Pathway
RORγt is a nuclear receptor that, upon activation, binds to specific DNA sequences to regulate the transcription of target genes, including those encoding for IL-17A and other pro-inflammatory cytokines. This compound, as an inverse agonist, binds to the ligand-binding domain of RORγt, stabilizing an inactive conformation of the receptor. This prevents the recruitment of coactivators and leads to the recruitment of corepressors, ultimately inhibiting gene transcription.
Caption: RORγt signaling pathway and the mechanism of this compound.
Experimental Protocols
The following protocols describe a second-generation, chromatography-free synthesis of this compound, adapted from Marvin et al. (2022).[2]
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Step 1: Amide Coupling
This step involves the coupling of the carboxylic acid intermediate 20 with ethyl 4-piperidinecarboxylate.
Table 1: Reagents for Amide Coupling
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Intermediate 20 | 417.23 | 48.86 g | 117 |
| Ethyl piperidine-4-carboxylate | 157.21 | 27 mL | 172 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 42 mL | 240 |
| Propylphosphonic anhydride (T3P, 50 wt % in EtOAc) | 318.14 | 108 mL | 182 |
| Ethyl acetate (EtOAc) | 88.11 | 995 mL | - |
| Water | 18.02 | 250 mL | - |
Procedure:
-
Suspend intermediate 20 (48.86 g, 117 mmol) in ethyl acetate (995 mL) in a suitable reaction vessel.
-
Cool the suspension to 0–5 °C with an ice bath.
-
Sequentially add N,N-Diisopropylethylamine (42 mL, 240 mmol) and ethyl piperidine-4-carboxylate (27 mL, 172 mmol) to the stirred suspension.
-
Add propylphosphonic anhydride (108 mL, >50 wt % in ethyl acetate, 182 mmol) dropwise over 20 minutes, maintaining the internal temperature below 10 °C.
-
Stir the reaction mixture for 45 minutes at 0–5 °C.
-
Quench the reaction by adding water (250 mL).
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (3 x 200 mL), 1 N aqueous HCl (3 x 150 mL), water (2 x 200 mL), and brine (2 x 100 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester intermediate.
Step 2: Ester Saponification
The crude ester from the previous step is saponified to yield the final product, this compound.
Table 2: Reagents for Ester Saponification
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Crude Ester Intermediate | - | - | ~117 |
| Tetrahydrofuran (THF) | 72.11 | 400 mL | - |
| Methanol (MeOH) | 32.04 | 100 mL | - |
| 5 N Sodium Hydroxide (NaOH) | 40.00 | 100 mL | 500 |
Procedure:
-
Dissolve the crude ester intermediate in a mixture of THF (400 mL) and MeOH (100 mL).
-
Add 5 N aqueous NaOH (100 mL, 500 mmol) and stir the mixture at room temperature for 2 hours.
-
Acidify the reaction mixture to pH 2-3 with concentrated HCl.
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain crude this compound.
Purification Protocol
The crude this compound is purified by a hot acetonitrile reslurry method, which avoids the need for column chromatography.
Table 3: Materials for Purification
| Material | Amount |
| Crude this compound | ~47 g |
| Acetonitrile (ACN) | 300 mL |
Procedure:
-
Suspend the crude this compound in acetonitrile (300 mL) in a flask equipped with a reflux condenser.
-
Heat the suspension to 80 °C and maintain for 2 hours with stirring. This process dissolves the product and some impurities, while less soluble impurities remain solid.
-
Slowly cool the slurry to room temperature to allow for the selective recrystallization of this compound.
-
Filter the solid product and wash with a small amount of cold acetonitrile.
-
Dry the purified solid under vacuum.
Expected Yield and Purity:
-
Yield: ~70% (a second crop can be obtained from the mother liquor).[2]
-
Purity: >97.7% (as determined by HPLC at 210 nm).[2]
Data Summary
Table 4: Summary of this compound Synthesis and Purification
| Step | Starting Material (Amount) | Key Reagents | Solvent(s) | Yield | Purity |
| Amide Coupling | Intermediate 20 (48.86 g) | Ethyl piperidine-4-carboxylate, T3P, DIPEA | Ethyl Acetate | - | - |
| Ester Saponification | Crude Ester Intermediate | NaOH | THF, MeOH | - | Crude |
| Purification | Crude this compound (~47 g) | - | Acetonitrile | ~70% | >97.7% (HPLC) |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis and purification of this compound. The described chromatography-free method is scalable and yields high-purity material suitable for advanced research applications in the field of autoimmune and inflammatory diseases. The provided diagrams and structured data aim to facilitate the straightforward implementation of this protocol in a laboratory setting.
References
Application Note: Cell-Based Assay Development for the RORγt Inverse Agonist A-9758
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid-related orphan receptor gamma t (RORγt) is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells, a subset of CD4+ T cells.[1][2] Th17 cells are critical for host defense against certain pathogens but are also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases due to their production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1][3][4] The dysregulation of the IL-23/IL-17 axis is a clinically validated target for the treatment of diseases like psoriasis and arthritis.[1][5]
A-9758 is a potent and selective small molecule inverse agonist of RORγt.[6][7][8] As an inverse agonist, this compound suppresses the constitutive activity of RORγt, leading to the inhibition of Th17 cell differentiation and a significant reduction in IL-17A release.[5][6] This application note provides detailed protocols for cell-based assays to characterize the activity of this compound and similar RORγt inverse agonists. The described assays are essential for screening and profiling compounds that target the RORγt signaling pathway.
RORγt Signaling Pathway in Th17 Differentiation
The differentiation of naive CD4+ T cells into Th17 cells is initiated by the cytokines TGF-β and IL-6.[2][4] This leads to the activation of the transcription factor STAT3, which in turn induces the expression of RORγt.[9][10][11] RORγt then drives the transcription of genes encoding for key Th17 effector molecules, including IL-17A, IL-17F, IL-22, and the IL-23 receptor.[1] this compound, as a RORγt inverse agonist, interferes with this process by binding to the ligand-binding domain of RORγt, leading to the recruitment of co-repressors and displacement of co-activators, thereby inhibiting the transcription of target genes.[6][12]
Data Presentation
The inhibitory activity of this compound has been characterized in various in vitro assays. The following tables summarize the reported potency of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Species | Cell Type/System | Parameter | IC50 (nM) | Reference |
| RORγt Inverse Agonist Activity | Human | - | RORγt transactivation | 38 | [7] |
| Mouse | - | RORγt transactivation | 20 | [7] | |
| Dog | - | RORγt transactivation | 25 | [7] | |
| Rat | - | RORγt transactivation | 64 | [7] | |
| IL-17A Secretion Inhibition | Human | CD4+ T cells | TCR-mediated IL-17A secretion | 100 | [7] |
| Mouse | Differentiated Th17 cells | TCR-mediated IL-17A secretion | 38 | [7] |
Table 2: this compound Co-factor Interaction Profile
| Assay Type | Co-factor | Parameter | EC50/IC50 (nM) | Reference |
| Co-repressor Recruitment | NCoR1 | Recruitment | 60 (EC50) | [6] |
| NCoR2 | Recruitment | 43 (EC50) | [6] | |
| Co-activator Displacement | NCoA1 | Displacement | 110 (IC50) | [6] |
| PGC1α | Displacement | 49 (IC50) | [6] |
Experimental Protocols
Here we provide detailed protocols for key cell-based assays to evaluate RORγt inverse agonists like this compound.
RORγt Reporter Gene Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of RORγt. A common approach involves a GAL4-RORγt ligand-binding domain (LBD) fusion protein that drives the expression of a luciferase reporter gene.[13][14][15]
Materials:
-
Jurkat cells stably expressing a GAL4-responsive luciferase reporter construct.
-
Expression vector for a GAL4 DNA-binding domain fused to the human RORγt LBD.
-
Transient transfection reagent.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound or other test compounds.
-
Luciferase assay reagent.
-
White, opaque 96-well microplates.
-
Luminometer.
Protocol:
-
Seed Jurkat cells in a 96-well plate.
-
Transfect the cells with the GAL4-RORγt LBD expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow cells to express the fusion protein for 24-48 hours.
-
Prepare serial dilutions of this compound and add them to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the compound for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.
-
Calculate the percent inhibition of luciferase activity for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Human Th17 Cell Differentiation and IL-17A Secretion Assay
This assay assesses the effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells and their subsequent production of IL-17A.[10][16][17]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Naive CD4+ T Cell Isolation Kit.
-
T Cell Activation/Expansion Kit (e.g., anti-CD3/CD28 beads).
-
Recombinant human cytokines: TGF-β1, IL-6, IL-1β, IL-23.
-
Neutralizing antibodies: anti-IFN-γ, anti-IL-4.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound or other test compounds.
-
Human IL-17A ELISA or HTRF kit.
-
96-well cell culture plates.
-
ELISA plate reader or HTRF-compatible microplate reader.
Protocol:
-
Isolate naive CD4+ T cells from human PBMCs using a negative selection kit.
-
Activate the naive CD4+ T cells with anti-CD3/CD28 beads in a 96-well plate.
-
Culture the cells in the presence of a Th17-polarizing cytokine cocktail (e.g., TGF-β1, IL-6, IL-1β, IL-23) and neutralizing antibodies (anti-IFN-γ, anti-IL-4).
-
Simultaneously, treat the cells with serial dilutions of this compound or a vehicle control.
-
Culture the cells for 3-5 days.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-17A in the supernatants using an ELISA or HTRF assay according to the manufacturer's instructions.
-
Calculate the percent inhibition of IL-17A production for each compound concentration and determine the IC50 value.
Co-factor Recruitment/Displacement Assay (TR-FRET)
This biochemical assay measures the ability of this compound to modulate the interaction between the RORγt LBD and a co-activator or co-repressor peptide. A time-resolved fluorescence resonance energy transfer (TR-FRET) format is commonly used.[12][15]
Materials:
-
Recombinant purified GST-tagged human RORγt LBD.
-
Biotinylated co-activator (e.g., SRC1) or co-repressor (e.g., NCoR) peptide.
-
Europium-labeled anti-GST antibody.
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC).
-
This compound or other test compounds.
-
Assay buffer.
-
Low-volume 384-well microplates.
-
TR-FRET-compatible microplate reader.
Protocol:
-
Add assay buffer, GST-RORγt LBD, and biotinylated co-factor peptide to the wells of a 384-well plate.
-
Add serial dilutions of this compound or a vehicle control.
-
Incubate for a defined period (e.g., 1 hour) at room temperature to allow for compound binding.
-
Add the Europium-labeled anti-GST antibody and streptavidin-APC.
-
Incubate for another period (e.g., 1-2 hours) at room temperature, protected from light.
-
Measure the TR-FRET signal (emission at two wavelengths) using a compatible plate reader.
-
Calculate the ratio of the acceptor to donor emission signals.
-
For co-activator displacement, calculate the percent inhibition of the TR-FRET signal and determine the IC50. For co-repressor recruitment, calculate the percent increase in the TR-FRET signal and determine the EC50.
Conclusion
The cell-based assays described in this application note provide a robust framework for the characterization of RORγt inverse agonists such as this compound. The reporter gene assay offers a direct measure of the compound's effect on RORγt transcriptional activity, while the Th17 differentiation assay provides a more physiologically relevant system to assess the inhibition of IL-17A production. The co-factor interaction assay elucidates the molecular mechanism of action. Together, these assays are invaluable tools for the discovery and development of novel therapeutics targeting the RORγt pathway for the treatment of autoimmune and inflammatory diseases.
References
- 1. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 2. assaygenie.com [assaygenie.com]
- 3. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Interleukin-23-Mediated Inflammation with a Novel Small Molecule Inverse Agonist of ROR γ t - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | RORγt inhibitor | Probechem Biochemicals [probechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Multiple Environmental Signaling Pathways Control the Differentiation of RORγt-Expressing Regulatory T Cells [frontiersin.org]
- 10. TH17 Cell Differentiation | Human TH17 Differentiation Study [immundnz.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation [mdpi.com]
- 13. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 17. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for the Use of TRPV1 Antagonists in In Vivo Mouse Models of Inflammation
A-9758: Important Clarification
Initial searches for "this compound" revealed that this is a product code for N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), a buffering agent commonly used in biochemical and molecular biology research.[1] It is not a TRPV1 antagonist and is not intended for in vivo studies of inflammation. It is likely that the query was based on a misunderstanding or typographical error.
This document provides detailed application notes and protocols for the use of representative Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists in established in vivo mouse models of inflammation. TRPV1 is a key ion channel involved in pain and inflammation, making its antagonists a significant area of research for novel analgesic and anti-inflammatory drugs.
Overview of TRPV1 Antagonists in Inflammatory Models
TRPV1 is a non-selective cation channel activated by various noxious stimuli, including heat, capsaicin, and protons. During inflammation, the activation threshold of TRPV1 is lowered, contributing to hyperalgesia (increased sensitivity to pain). TRPV1 antagonists block the activity of this channel and have shown efficacy in various preclinical models of inflammatory pain.
Common In Vivo Mouse Models of Inflammation
Three commonly used and well-characterized mouse models for evaluating the efficacy of anti-inflammatory compounds are:
-
Complete Freund's Adjuvant (CFA)-Induced Arthritis: This model induces a chronic, localized inflammation and is often used to study inflammatory arthritis.[2][3][4][5][6]
-
Carrageenan-Induced Paw Edema: This is an acute model of localized inflammation, characterized by rapid swelling and is useful for screening anti-inflammatory drugs.[7][8][9][10][11][12][13][14]
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, induces a systemic inflammatory response, mimicking aspects of sepsis and other systemic inflammatory conditions.[15][16][17][18][19][20]
Data Presentation: Efficacy of TRPV1 Antagonists
The following tables summarize quantitative data from studies using TRPV1 antagonists in mouse models of inflammation.
Table 1: Effects of TRPV1 Antagonists on Pain Behavior in CFA-Induced Arthritis in Mice
| Compound | Dose | Administration Route | Time Point | Endpoint | Result | Reference |
| A-80426 | Not Specified | Not Specified | Not Specified | Mechanical Withdrawal Threshold (MWT) | Increased MWT compared to CFA control | [4][5] |
| A-80426 | Not Specified | Not Specified | Not Specified | Thermal Withdrawal Latency (TWL) | Increased TWL compared to CFA control | [4][5] |
Table 2: Effects of TRPV1 Antagonists on Inflammatory Cytokines in CFA-Induced Arthritis in Mice
| Compound | Dose | Administration Route | Time Point | Cytokine | Result | Reference |
| A-80426 | Not Specified | Not Specified | Day 1 & 14 post-CFA | TNF-α | Decreased levels in paw tissue compared to CFA control | [4][5][21] |
| A-80426 | Not Specified | Not Specified | Day 1 & 14 post-CFA | IL-6 | Decreased levels in paw tissue compared to CFA control | [4][5][21] |
| A-80426 | Not Specified | Not Specified | Day 1 & 14 post-CFA | IL-1β | Decreased levels in paw tissue compared to CFA control | [4][5][21] |
Table 3: Effects of TRPV1 Antagonists on Carrageenan-Induced Paw Edema in Mice
| Compound | Dose | Administration Route | Time Point | Endpoint | Result | Reference |
| HCRG21 | 0.1 and 1 mg/kg | Not Specified | 2 and 24 hours post-carrageenan | Paw Edema | Inhibition of edema formation | [7][8] |
| Capsazepine | Not Specified | Peripheral | Before carrageenan | Mechanical Hyperalgesia | Reduced ipsilateral mechanical hyperalgesia | [12] |
Table 4: Effects of TRPV1 Antagonists on LPS-Induced Inflammation in Mice
| Compound | Dose | Administration Route | Time Point | Endpoint | Result | Reference |
| Not Specified in detail | Not Specified | Not Specified | Not Specified | Lethality | TRPV1 knockout mice show enhanced LPS-induced sepsis | [22] |
| Not Specified in detail | Not Specified | Not Specified | Not Specified | Body Temperature | TRPV1 knockout mice exhibited significant hypothermia | [22] |
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Arthritis Model
Objective: To induce a chronic inflammatory arthritis in the mouse hind paw to evaluate the anti-inflammatory and analgesic effects of a test compound.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Test compound (e.g., a TRPV1 antagonist)
-
Vehicle for test compound
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles (27-30 gauge)
-
Calipers for measuring paw thickness
-
Apparatus for assessing pain behavior (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)
Protocol:
-
Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Baseline Measurements: Measure baseline paw thickness and pain thresholds (mechanical and thermal) for all mice.
-
Induction of Arthritis: Anesthetize mice and inject 20 µL of CFA into the plantar surface of the right hind paw.
-
Compound Administration: Administer the test compound or vehicle at the desired dose and route (e.g., intraperitoneally, orally) at specified time points (e.g., starting 1 hour before CFA injection and daily thereafter).
-
Assessment of Inflammation:
-
Paw Edema: Measure the thickness of the injected paw daily using calipers.
-
Pain Behavior: Assess mechanical allodynia and thermal hyperalgesia at various time points (e.g., 1, 3, 7, and 14 days post-CFA).
-
-
Cytokine Analysis: At the end of the experiment, euthanize the mice and collect paw tissue and/or blood serum. Homogenize the paw tissue to measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex bead assays.[23][24][25]
Carrageenan-Induced Paw Edema Model
Objective: To induce an acute inflammatory response in the mouse hind paw to screen for the anti-inflammatory activity of a test compound.
Materials:
-
Lambda-carrageenan (1% w/v in sterile saline)
-
Test compound
-
Vehicle
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles (27-30 gauge)
-
Plethysmometer or calipers for measuring paw volume/thickness[11][26][27]
Protocol:
-
Acclimatization: As described above.
-
Compound Administration: Administer the test compound or vehicle 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume or thickness at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection using a plethysmometer or calipers.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
Objective: To induce a systemic inflammatory response to evaluate the effect of a test compound on cytokine production and systemic inflammatory signs.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
Vehicle
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles
-
Rectal probe or telemetry system for measuring body temperature
Protocol:
-
Acclimatization: As described above.
-
Compound Administration: Administer the test compound or vehicle at a specified time before LPS injection.
-
Induction of Inflammation: Inject LPS intraperitoneally at a dose known to induce a robust inflammatory response (e.g., 1-5 mg/kg).
-
Monitoring of Systemic Inflammation:
-
Cytokine Analysis: At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), euthanize the mice and collect blood/serum to measure systemic levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.
Visualizations
References
- 1. ACES, 99.0 (titration), 7365-82-4, A9758, Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. A-80426 suppresses CFA-induced inflammatory pain by suppressing TRPV1 activity via NFκB and PI3K pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPA1 contributes to chronic pain in aged mice with CFA-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPV1 Blocker HCRG21 Suppresses TNF-α Production and Prevents the Development of Edema and Hypersensitivity in Carrageenan-Induced Acute Local Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carrageenan induced rat paw oedema model: Significance and symbolism [wisdomlib.org]
- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The role of TRPV1 channels in carrageenan-induced mechanical hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TRPA1 contributes to the acute inflammatory response and mediates carrageenan-induced paw edema in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Transient receptor potential vanilloid 1 interacts with Toll-like receptor 4 (TLR4)/cluster of differentiation 14 (CD14) signaling pathway in lipopolysaccharide-mediated inflammation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | A Kinetic Response Model for Standardized Regression Analyses of Inflammation-Triggered Hypothermic Body Temperature-Time Courses in Mice [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Myeloid Vamp3 deletion attenuates CFA-induced inflammation and pain in mice via ameliorating macrophage infiltration and inflammatory cytokine production [frontiersin.org]
- 22. TRPV1 deletion enhances local inflammation and accelerates the onset of systemic inflammatory response syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Novel Method of Monitoring Trace Cytokines and Activated STAT Molecules in the Paws of Arthritic Mice using Multiplex Bead Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. A simple, sensitive and accurate method for rat paw volume measurement and its expediency in preclinical animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Study of thermo-regulation as a worsening marker of experimental sepsis in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-967079 (TRPA1 Antagonist) in In Vitro Cell Culture Experiments
Important Note: Initial searches for "A-9758" as a TRPA1 antagonist did not yield specific results. However, the compound A-967079 is a well-characterized, potent, and selective TRPA1 antagonist with extensive available data. It is presumed that "this compound" may be a typographical error, and the following information pertains to A-967079 .
These application notes provide detailed protocols for utilizing the selective TRPA1 antagonist, A-967079, in various in vitro cell culture experiments. The information is intended for researchers, scientists, and drug development professionals working in areas such as pain, inflammation, and respiratory diseases.
Mechanism of Action
A-967079 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is activated by a variety of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature. Activation of TRPA1 leads to an influx of cations, predominantly Ca2+ and Na+, resulting in depolarization of the cell membrane and the initiation of downstream signaling cascades that contribute to pain and neurogenic inflammation. A-967079 blocks the activation of the TRPA1 channel, thereby inhibiting these downstream effects.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for A-967079 against TRPA1 in different species. This data is crucial for determining the effective concentration range for in vitro experiments.
| Species | IC50 (nM) | Cell Line/System | Reference |
| Human | 67 | Recombinant | [1][2][3] |
| Rat | 289 | Recombinant | [1][3][4] |
Note: The potency of A-967079 can vary depending on the specific cell line, assay conditions, and the agonist used to stimulate TRPA1. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Calcium Influx Assay
This protocol describes how to measure the inhibitory effect of A-967079 on TRPA1-mediated calcium influx using a fluorescent calcium indicator.
Materials:
-
Cells expressing TRPA1 (e.g., HEK293-hTRPA1, dorsal root ganglion neurons)
-
A-967079
-
TRPA1 agonist (e.g., allyl isothiocyanate (AITC), cinnamaldehyde)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom microplate
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope
Procedure:
-
Cell Plating: Seed cells expressing TRPA1 into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of A-967079 in DMSO.
-
Perform serial dilutions of A-967079 in HBSS to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM) to generate a dose-response curve.
-
-
Antagonist Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add the different concentrations of A-967079 to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of the TRPA1 agonist (e.g., 100 µM AITC) in HBSS.
-
Measure the baseline fluorescence using a FLIPR or fluorescence microscope.
-
Add the TRPA1 agonist to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the control wells (agonist only) and plot the percentage of inhibition against the concentration of A-967079.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cytotoxicity Assay
This protocol is designed to assess whether A-967079 exhibits cytotoxic effects at the concentrations used in functional assays.
Materials:
-
Cell line of interest
-
A-967079
-
Complete cell culture medium
-
96-well clear microplate
-
Cytotoxicity assay kit (e.g., MTT, XTT, or LDH release assay)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well clear microplate at a suitable density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of A-967079 in complete cell culture medium. It is advisable to test concentrations up to at least 10-fold higher than the highest concentration used in functional assays.
-
Remove the old medium from the cells and add the medium containing the different concentrations of A-967079. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
-
Incubation: Incubate the cells for a period relevant to your functional experiments (e.g., 24, 48, or 72 hours).
-
Viability Measurement:
-
Follow the instructions provided with your chosen cytotoxicity assay kit.
-
For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals before measuring the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability against the concentration of A-967079.
-
Visualizations
Caption: A-967079 blocks TRPA1 channel activation.
Caption: Workflow for Calcium Influx Assay.
Caption: Workflow for Cytotoxicity Assay.
References
Application Notes and Protocols for Testing A-9758 Efficacy in Primary Human T Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for assessing the efficacy of a hypothetical compound, A-9758, on the activation, proliferation, and cytokine production of primary human T cells. The methodologies described herein are based on established immunological assays and provide a robust framework for characterizing the immunomodulatory effects of novel therapeutic candidates.
Experimental Protocols
Isolation of Primary Human T Cells from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the isolation of PBMCs from whole blood and the subsequent enrichment of T cells.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque™ PLUS
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
EasySep™ Magnet
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.[1]
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
Perform a cell count and viability assessment using Trypan Blue exclusion.
-
For T cell enrichment, incubate the PBMC suspension with the RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's instructions.
-
Place the tube in an EasySep™ magnet for 10 minutes.
-
Carefully pour off the enriched T cell suspension into a new sterile tube.
T Cell Activation and Treatment with this compound
This section describes the in vitro activation of isolated T cells and their subsequent treatment with this compound.
Materials:
-
Purified primary human T cells
-
Complete RPMI-1640 medium
-
Human CD3 Monoclonal Antibody, Functional Grade
-
Human CD28 Monoclonal Antibody, Functional Grade
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
96-well flat-bottom plates
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (1-10 µg/mL in sterile PBS) and incubate for 2-4 hours at 37°C.[2]
-
Wash the plate twice with sterile PBS to remove unbound antibody.
-
Resuspend the purified T cells to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add 100 µL of the T cell suspension to each well of the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody to a final concentration of 1-5 µg/mL.[3]
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and an unstimulated T cell control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 24, 48, 72 hours).
T Cell Proliferation Assay
This protocol measures the effect of this compound on T cell proliferation using a luminescent cell viability assay.
Materials:
-
Treated T cells in a 96-well plate
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
After the desired incubation period (e.g., 72 hours), allow the 96-well plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium in the well).[4]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable, metabolically active cells.[4]
Cytokine Production Analysis by ELISA
This protocol quantifies the secretion of key T cell cytokines (e.g., IL-2, IFN-γ) in the culture supernatant.
Materials:
-
Supernatants from treated T cell cultures
-
ELISA kits for human IL-2 and IFN-γ
-
ELISA plate reader
Procedure:
-
After the desired incubation period (e.g., 48 hours), centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the culture supernatants without disturbing the cell pellet.
-
Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's protocol.[5][6] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Calculate the concentration of cytokines in each sample based on the standard curve.
Data Presentation
The following tables present hypothetical data from the described experiments to illustrate the potential effects of this compound.
Table 1: Effect of this compound on T Cell Proliferation
| Treatment Group | This compound Concentration (µM) | Luminescence (RLU) | Proliferation (% of Stimulated Control) |
| Unstimulated | 0 | 15,000 | 10 |
| Stimulated (Vehicle) | 0 | 150,000 | 100 |
| This compound | 0.1 | 120,000 | 80 |
| This compound | 1 | 75,000 | 50 |
| This compound | 10 | 30,000 | 20 |
Table 2: Effect of this compound on Cytokine Production
| Treatment Group | This compound Concentration (µM) | IL-2 Concentration (pg/mL) | IFN-γ Concentration (pg/mL) |
| Unstimulated | 0 | < 10 | < 20 |
| Stimulated (Vehicle) | 0 | 800 | 1200 |
| This compound | 0.1 | 650 | 950 |
| This compound | 1 | 300 | 500 |
| This compound | 10 | 50 | 100 |
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific assays for cytokine production by T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A-9758: Application Notes and Protocols for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-9758 is a potent and selective antagonist of the P2X7 receptor (P2X7R), a key player in the immune system. The P2X7 receptor, an ATP-gated ion channel, is highly expressed on a variety of immune cells, including macrophages, dendritic cells, and lymphocytes. Its activation by high concentrations of extracellular ATP, a danger signal released from stressed or dying cells, triggers a cascade of inflammatory responses. These include the processing and release of pro-inflammatory cytokines like interleukin-1β (IL-1β), activation of the NLRP3 inflammasome, and modulation of immune cell functions such as phagocytosis, antigen presentation, and T-cell activation.
Given its central role in inflammation, the P2X7 receptor is a compelling therapeutic target for a range of inflammatory and autoimmune diseases. This compound, by specifically blocking this receptor, offers a valuable tool for researchers to investigate the intricate role of P2X7R signaling in various immunological contexts and to explore its therapeutic potential.
These application notes provide an overview of the key applications of this compound in immunology research, complete with detailed protocols for essential in vitro assays.
Key Applications in Immunology Research
-
Inhibition of IL-1β Release: this compound can be used to block the ATP-induced release of the potent pro-inflammatory cytokine IL-1β from monocytes and macrophages. This is a critical application for studying the role of the P2X7R-NLRP3 inflammasome axis in inflammatory processes.
-
Modulation of Macrophage Activation and Polarization: By inhibiting P2X7R, this compound can influence macrophage activation and their polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. This is crucial for understanding the role of purinergic signaling in directing the immune response in various disease models.
-
Investigation of T-Lymphocyte Proliferation and Function: The P2X7 receptor is involved in T-cell activation and proliferation. This compound can be utilized to dissect the contribution of P2X7R signaling to T-cell responses in the context of infection, autoimmunity, and cancer immunology.
Quantitative Data
While specific quantitative data for this compound, such as its IC50 in various immune cell types, is not extensively available in the public domain, the following table provides typical concentration ranges for potent and selective P2X7R antagonists in relevant immunological assays. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell type and experimental conditions.
| Parameter | Cell Type | Typical Effective Concentration Range for potent P2X7R Antagonists |
| IC50 for IL-1β Release Inhibition | Human Monocytes/Macrophages | 10 nM - 1 µM |
| Inhibition of Macrophage M1 Polarization | Murine Bone Marrow-Derived Macrophages | 100 nM - 10 µM |
| Inhibition of T-Cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | 100 nM - 10 µM |
Experimental Protocols
Inhibition of ATP-Induced IL-1β Release from Human Monocytes
This protocol describes how to assess the inhibitory effect of this compound on the release of IL-1β from cultured human monocytes stimulated with ATP.
Materials:
-
This compound
-
Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Protocol:
-
Isolate and Culture Monocytes:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Allow monocytes to adhere for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Gently wash the wells with warm PBS to remove non-adherent lymphocytes.
-
Add fresh complete RPMI-1640 medium to the adherent monocytes.
-
-
Cell Priming:
-
Prime the monocytes by adding LPS to a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours at 37°C in a 5% CO2 incubator. This step is crucial for the transcriptional upregulation of pro-IL-1β.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in complete RPMI-1640 medium to the desired final concentrations (e.g., in a range from 10 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the this compound dilutions to the primed monocytes and incubate for 30-60 minutes at 37°C. Include a vehicle control (DMSO only).
-
-
ATP Stimulation:
-
Prepare a fresh solution of ATP in serum-free RPMI-1640 medium.
-
Add ATP to the wells to a final concentration of 1-5 mM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Experimental Workflow for IL-1β Release Assay
Caption: Workflow for inhibiting ATP-induced IL-1β release with this compound.
Macrophage Polarization Assay
This protocol outlines a method to investigate the effect of this compound on the polarization of murine bone marrow-derived macrophages (BMDMs) into M1 and M2 phenotypes.
Materials:
-
This compound
-
Bone marrow cells from mice
-
L929-cell conditioned medium (as a source of M-CSF) or recombinant M-CSF
-
RPMI-1640 medium with supplements
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization
-
Interleukin-4 (IL-4) for M2 polarization
-
Antibodies for flow cytometry analysis of M1 (e.g., CD86, iNOS) and M2 (e.g., CD206, Arginase-1) markers
-
RNA isolation kit and reagents for qRT-PCR analysis of M1/M2 gene expression (e.g., Nos2, Tnf, Arg1, Mrc1)
-
24-well cell culture plates
Protocol:
-
Generate Bone Marrow-Derived Macrophages (BMDMs):
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in complete RPMI-1640 medium supplemented with 20% L929-cell conditioned medium or 20 ng/mL recombinant M-CSF for 7 days.
-
On day 7, detach the differentiated BMDMs (M0 macrophages) using cold PBS and gentle scraping.
-
-
Macrophage Polarization:
-
Seed the M0 macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound (e.g., 100 nM to 10 µM) or vehicle control for 1 hour.
-
To induce M1 polarization, add LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
To induce M2 polarization, add IL-4 (20 ng/mL).
-
Include an untreated M0 control group.
-
Incubate the cells for 24-48 hours.
-
-
Analysis of Macrophage Polarization:
-
Flow Cytometry:
-
Harvest the cells and stain with fluorescently labeled antibodies against M1 (e.g., anti-CD86) and M2 (e.g., anti-CD206) surface markers.
-
Analyze the expression of these markers using a flow cytometer.
-
-
qRT-PCR:
-
Lyse the cells and isolate total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative expression of M1 (Nos2, Tnf) and M2 (Arg1, Mrc1) marker genes using qRT-PCR. Normalize the expression to a housekeeping gene (e.g., Gapdh).
-
-
Macrophage Polarization Workflow
Caption: Workflow for macrophage polarization and its modulation by this compound.
T-Lymphocyte Proliferation Assay (CFSE-based)
This protocol uses the fluorescent dye CFSE to track the proliferation of T-lymphocytes and to assess the impact of this compound on this process.
Materials:
-
This compound
-
Human peripheral blood mononuclear cells (PBMCs)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium with supplements
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
96-well round-bottom cell culture plates
-
Flow cytometer
Protocol:
-
Isolate and Label PBMCs with CFSE:
-
Isolate PBMCs as described previously.
-
Resuspend the PBMCs in pre-warmed PBS at a concentration of 1 x 10^7 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
Cell Culture and Stimulation:
-
Seed the CFSE-labeled PBMCs in a 96-well round-bottom plate at 1 x 10^5 cells/well.
-
Add this compound at various concentrations (e.g., 100 nM to 10 µM) or vehicle control.
-
Stimulate the T-cells with a mitogen, such as PHA (1-5 µg/mL) or anti-CD3/CD28 beads (at a bead-to-cell ratio of 1:1).
-
Include an unstimulated control group.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the wells.
-
Analyze the CFSE fluorescence of the cells using a flow cytometer.
-
Proliferating cells will exhibit a stepwise reduction in CFSE fluorescence, with each peak representing a successive generation of cell division.
-
Quantify the percentage of divided cells and the proliferation index in the different treatment groups.
-
T-Cell Proliferation Assay Workflow
Caption: Workflow for CFSE-based T-cell proliferation assay with this compound.
Signaling Pathway
P2X7 Receptor Signaling and Inhibition by this compound
Caption: P2X7R signaling cascade and its inhibition by this compound.
Disclaimer: These protocols provide a general framework. Optimal conditions, including cell densities, reagent concentrations, and incubation times, may need to be determined empirically for specific experimental setups. It is recommended to consult relevant literature for further details and to include appropriate positive and negative controls in all experiments.
A-9758: A Potent and Selective RORγt Inverse Agonist for Investigating Th17-Mediated Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
A-9758 is a novel and highly selective small molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] RORγt is a lineage-defining transcription factor essential for the differentiation and function of T helper 17 (Th17) cells, which are key drivers of inflammation in numerous autoimmune and inflammatory diseases.[3][4] By binding to the ligand-binding domain of RORγt, this compound effectively suppresses its transcriptional activity, leading to a significant reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1][2][3] These properties make this compound a valuable chemical probe for elucidating the intricate signaling pathways governed by RORγt and for exploring the therapeutic potential of RORγt inhibition.
This document provides detailed application notes, quantitative data, and experimental protocols for utilizing this compound in the study of RORγt signaling.
Data Presentation
The following tables summarize the key in vitro and in vivo pharmacological properties of this compound, providing a clear comparison of its potency and selectivity across various assays.
Table 1: In Vitro Activity of this compound
| Assay Type | Species | Target/Cell Type | Parameter | Value | Reference |
| RORγt Inverse Agonist Activity | - | - | IC50 | 5 nM | [1] |
| RORγ Transactivation | Human | - | IC50 | 38 nM | [1] |
| RORγ Transactivation | Mouse | - | IC50 | 20 nM | [1] |
| RORγ Transactivation | Dog | - | IC50 | 25 nM | [1] |
| RORγ Transactivation | Rat | - | IC50 | 64 nM | [1] |
| IL-17A Secretion (TCR-mediated) | Human | CD4+ T cells | IC50 | 100 nM | [1][3] |
| IL-17A Secretion (TCR-mediated) | Mouse | Differentiated Th17 cells | IC50 | 38 nM | [1][3] |
| Co-repressor Recruitment | - | NCoR1 | EC50 | 60 nM | [1][3] |
| Co-repressor Recruitment | - | NCoR2 | EC50 | 43 nM | [1][3] |
| Co-activator De-recruitment | - | NCoA1 | IC50 | 110 nM | [1][3] |
| Co-activator De-recruitment | - | PGC1α | IC50 | 49 nM | [1][3] |
Table 2: In Vivo Efficacy of this compound
| Preclinical Model | Species | Efficacy Endpoint | Dosing | Outcome | Reference |
| IL-23-Driven Psoriasiform Dermatitis | Mouse | Attenuation of skin inflammation | Oral administration | Significant attenuation | [1][2][3] |
| Skin and Joint Inflammation | Mouse | Blocking of inflammation | Therapeutic treatment | Effective blocking | [2] |
| Ex Vivo Human Whole Blood Assay | Human | Inhibition of IL-17A release | - | Efficacious | [2] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the RORγt signaling pathway, the mechanism of action of this compound, and a general workflow for its application in research.
Caption: RORγt Signaling Pathway in Th17 Cell Differentiation.
Caption: Mechanism of Action of this compound as a RORγt Inverse Agonist.
Caption: General Experimental Workflow for Studying this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound on RORγt signaling.
Protocol 1: Human Whole Blood Assay for IL-17A Inhibition
This assay measures the ability of this compound to inhibit IL-17A production in a physiologically relevant ex vivo setting.
Materials:
-
Freshly drawn human whole blood collected in sodium heparin tubes.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
RPMI 1640 medium.
-
Anti-CD3/Anti-CD28 antibodies (for T cell stimulation).
-
Phosphate Buffered Saline (PBS).
-
Human IL-17A ELISA kit.
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Centrifuge.
-
Plate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in RPMI 1640 medium to achieve the desired final concentrations. Include a vehicle control (DMSO).
-
Blood Dilution: Dilute the heparinized whole blood 1:1 with RPMI 1640 medium.
-
Plating: Add 180 µL of the diluted blood to each well of a 96-well plate.
-
Compound Addition: Add 20 µL of the this compound dilutions or vehicle control to the respective wells.
-
Stimulation: Add 10 µL of a pre-titered concentration of anti-CD3/anti-CD28 antibodies to stimulate T cell activation and cytokine production. For unstimulated controls, add 10 µL of RPMI 1640.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Plasma Collection: Centrifuge the plate at 1500 x g for 10 minutes. Carefully collect the supernatant (plasma).
-
ELISA: Measure the concentration of IL-17A in the plasma samples using a human IL-17A ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of IL-17A production for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Protocol 2: Intracellular Cytokine Staining for Th17 Cell Analysis
This protocol allows for the identification and quantification of IL-17A-producing T cells (Th17) by flow cytometry following treatment with this compound.
Materials:
-
Isolated human Peripheral Blood Mononuclear Cells (PBMCs) or mouse splenocytes.
-
This compound stock solution.
-
Complete RPMI medium (supplemented with 10% FBS, penicillin/streptomycin).
-
Th17 polarizing cytokines (e.g., TGF-β, IL-6, IL-23).
-
Cell stimulation cocktail (e.g., PMA, Ionomycin) and protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Fixable viability dye.
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4) and intracellular IL-17A.
-
Fixation/Permeabilization buffer.
-
Flow cytometer.
Procedure:
-
Cell Culture and Differentiation: Culture PBMCs or splenocytes in complete RPMI medium. For Th17 differentiation, add the appropriate polarizing cytokines.
-
This compound Treatment: Add this compound at various concentrations to the cell cultures at the initiation of differentiation or to already differentiated Th17 cells. Include a vehicle control.
-
Incubation: Incubate the cells for 3-5 days.
-
Restimulation: On the day of analysis, restimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.
-
Surface Staining: Harvest the cells and stain with a fixable viability dye to exclude dead cells. Then, stain for cell surface markers (e.g., CD3, CD4).
-
Fixation and Permeabilization: Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's protocol.
-
Intracellular Staining: Stain for intracellular IL-17A with a fluorochrome-conjugated anti-IL-17A antibody.
-
Flow Cytometry: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on live, CD3+, CD4+ T cells and quantify the percentage of IL-17A+ cells. Analyze the effect of this compound on the frequency of Th17 cells.
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay for RORγt Target Gene Occupancy
This advanced protocol determines whether this compound affects the binding of RORγt to the promoter regions of its target genes, such as IL17A.
Materials:
-
Differentiated Th17 cells treated with this compound or vehicle.
-
Formaldehyde (for cross-linking).
-
Glycine (to quench cross-linking).
-
Lysis buffer.
-
Sonication equipment.
-
Anti-RORγt antibody for immunoprecipitation.
-
Control IgG antibody.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K.
-
RNase A.
-
DNA purification kit.
-
Primers for qPCR targeting the IL17A promoter and a negative control region.
-
qPCR instrument and reagents.
Procedure:
-
Cross-linking: Treat Th17 cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-RORγt antibody or a control IgG.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads extensively with a series of wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C in the presence of high salt.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the RORγt binding sites on the IL17A promoter and a negative control genomic region.
-
Data Analysis: Calculate the enrichment of the IL17A promoter DNA in the RORγt immunoprecipitated samples relative to the IgG control. Compare the enrichment between this compound-treated and vehicle-treated samples to determine the effect of the compound on RORγt occupancy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Interleukin-23-Mediated Inflammation with a Novel Small Molecule Inverse Agonist of ROR γ t - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of A-9758 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-9758 is a potent antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of inflammatory and neurological disorders. The development of this compound analogs is a promising avenue for the discovery of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. High-throughput screening (HTS) is an essential tool for efficiently evaluating large libraries of these analogs to identify promising lead compounds.
These application notes provide detailed protocols for key HTS assays relevant to the screening of this compound analogs and other P2X7 receptor antagonists. The included methodologies focus on cell-based assays that measure critical aspects of P2X7 receptor function, namely ion channel gating and pore formation.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade with diverse cellular consequences. A diagram of this pathway is presented below to provide context for the described screening assays.
Caption: P2X7 Receptor Signaling Cascade.
Data Presentation
A comprehensive screening campaign for this compound analogs would typically generate quantitative data, such as IC50 values, to compare the potency of the compounds. However, a systematic dataset for a series of this compound analogs is not publicly available at this time. The following table is a template illustrating how such data would be presented. For reference, the IC50 value of a structurally related P2X7 antagonist, A-804598, is included.[1][2][3]
| Compound ID | Structure (Modification from this compound) | Human P2X7 IC50 (nM) [Assay Type] | Rat P2X7 IC50 (nM) [Assay Type] | Mouse P2X7 IC50 (nM) [Assay Type] |
| This compound | (Reference Compound) | Data not available | Data not available | Data not available |
| A-804598 | (Related Cyanoguanidine) | 11 [Calcium Influx] | 10 [Calcium Influx] | 9 [Calcium Influx] |
| Analog-001 | [Modification 1] | TBD | TBD | TBD |
| Analog-002 | [Modification 2] | TBD | TBD | TBD |
| Analog-003 | [Modification 3] | TBD | TBD | TBD |
| ... | ... | ... | ... | ... |
TBD: To Be Determined
Experimental Protocols
The following are detailed protocols for high-throughput screening assays suitable for the evaluation of this compound analogs.
YO-PRO-1 Dye Uptake Assay (Pore Formation)
This assay measures the formation of the large pore associated with sustained P2X7 receptor activation, which allows the passage of molecules up to 900 Da. The fluorescent dye YO-PRO-1 is impermeable to cells with intact membranes but can enter through the P2X7 pore and intercalate with DNA, resulting in a significant increase in fluorescence.
Experimental Workflow:
Caption: YO-PRO-1 Dye Uptake Assay Workflow.
Protocol:
-
Cell Plating:
-
Seed HEK293 cells stably expressing the human P2X7 receptor, or another suitable cell line (e.g., THP-1), in black, clear-bottom 96-well microplates at a density of 40,000 to 80,000 cells per well.
-
Incubate the plates overnight at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound analogs and control compounds (e.g., known P2X7 antagonists and a vehicle control) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Assay Procedure:
-
Gently wash the cell monolayers twice with assay buffer.
-
Add the prepared compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C.
-
Prepare a solution containing the P2X7 agonist (e.g., ATP or BzATP at a concentration that elicits a submaximal response, typically in the micromolar to low millimolar range) and YO-PRO-1 dye (final concentration of 1-5 µM).
-
Add the agonist/dye solution to all wells.
-
Immediately begin monitoring the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 491 nm and 509 nm, respectively. Read the plate kinetically for 10-20 minutes.
-
-
Data Analysis:
-
Determine the rate of YO-PRO-1 uptake or the endpoint fluorescence.
-
Normalize the data to the positive (agonist alone) and negative (vehicle) controls.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.
-
Fluo-4 Calcium Influx Assay (Ion Channel Gating)
This assay measures the initial opening of the P2X7 ion channel, which results in a rapid influx of extracellular calcium. Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to the calcium-sensitive indicator Fluo-4. Upon binding to calcium, the fluorescence of Fluo-4 increases significantly.
Experimental Workflow:
References
- 1. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and pharmacological evaluation of a novel series of adamantyl cyanoguanidines as P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-9758 in Autoimmune Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-9758 is a potent and selective inverse agonist of the Retinoic Acid-related Orphan Receptor gamma t (RORγt). RORγt is a master transcription factor that drives the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). The dysregulation of the Th17/IL-17 axis is a key pathogenic feature in a variety of autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. By acting as an inverse agonist, this compound reduces the constitutive activity of RORγt, thereby suppressing Th17 cell differentiation and effector functions. Preclinical studies have demonstrated the anti-inflammatory activity of this compound, highlighting its therapeutic potential in autoimmune disorders.
These application notes provide an overview of the experimental design for utilizing this compound in autoimmune research, including detailed protocols for in vitro and in vivo studies.
Mechanism of Action: RORγt Signaling Pathway
This compound exerts its effects by targeting the RORγt transcription factor, a key regulator of Th17 cell differentiation. Upon activation of naive T cells in the presence of cytokines such as IL-6 and TGF-β, the expression of RORγt is induced. RORγt then binds to specific DNA sequences in the promoter regions of genes encoding for pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, driving their transcription. This compound, as an inverse agonist, binds to the ligand-binding domain of RORγt and promotes the recruitment of co-repressors while displacing co-activators. This leads to a down-regulation of RORγt-mediated gene transcription, ultimately inhibiting the production of Th17-associated cytokines and ameliorating the inflammatory response.
Data Presentation
While specific quantitative data from preclinical studies with this compound are not publicly available, the following tables provide a template for organizing and presenting typical data from in vitro and in vivo experiments with RORγt inverse agonists.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Parameter | This compound IC₅₀ (nM) |
| RORγt Inverse Agonist Activity | Reporter Cell Line | RORγt Transactivation | 5 |
| Th17 Differentiation | Human CD4+ T cells | IL-17A Secretion | Data not available |
| Th17 Differentiation | Mouse Th17 cells | IL-17A Secretion | Data not available |
| Co-repressor Recruitment | Biochemical Assay | NCoR1 Recruitment (EC₅₀) | Data not available |
| Co-repressor Recruitment | Biochemical Assay | NCoR2 Recruitment (EC₅₀) | Data not available |
| Co-activator Displacement | Biochemical Assay | NCoA1 Displacement (IC₅₀) | Data not available |
| Co-activator Displacement | Biochemical Assay | PGC1α Displacement (IC₅₀) | Data not available |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Psoriasis (Imiquimod-Induced)
| Treatment Group | Dose (mg/kg, p.o.) | Ear Thickness Reduction (%) | Clinical Score Reduction (%) | Skin IL-17A Levels (pg/mg tissue) |
| Vehicle | - | Baseline | Baseline | Baseline |
| This compound | Dose 1 | Data not available | Data not available | Data not available |
| This compound | Dose 2 | Data not available | Data not available | Data not available |
| Positive Control | e.g., Clobetasol | Data not available | Data not available | Data not available |
Table 3: In Vivo Efficacy of this compound in a Murine Model of Rheumatoid Arthritis (Collagen-Induced)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Swelling Reduction (%) | Clinical Score Reduction (%) | Joint IL-17A Levels (pg/mg tissue) |
| Vehicle | - | Baseline | Baseline | Baseline |
| This compound | Dose 1 | Data not available | Data not available | Data not available |
| This compound | Dose 2 | Data not available | Data not available | Data not available |
| Positive Control | e.g., Dexamethasone | Data not available | Data not available | Data not available |
Experimental Protocols
In Vitro Th17 Differentiation Assay
This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the assessment of the inhibitory effect of this compound.
Materials:
-
Naive CD4+ T cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant murine or human IL-6 and TGF-β
-
Anti-IFN-γ and anti-IL-4 neutralizing antibodies
-
This compound (dissolved in DMSO)
-
ELISA kit for IL-17A
-
Flow cytometry antibodies for CD4, IL-17A, and RORγt
Procedure:
-
Isolate naive CD4+ T cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using a negative selection kit.
-
Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL) overnight at 4°C.
-
Wash the plate with sterile PBS.
-
Seed the naive CD4+ T cells at a density of 1-2 x 10⁵ cells/well.
-
Add soluble anti-CD28 antibody (1-2 µg/mL).
-
Add the Th17 polarizing cytokine cocktail: IL-6 (20-50 ng/mL), TGF-β (1-5 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).
-
Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days.
-
After incubation, collect the supernatant for IL-17A measurement by ELISA.
-
For flow cytometry analysis, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Stain the cells for surface CD4, followed by intracellular staining for IL-17A and RORγt.
-
Analyze the cells by flow cytometry to determine the percentage of Th17 cells.
In Vivo Imiquimod-Induced Psoriasis Model
This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod cream and the evaluation of this compound's therapeutic efficacy.
Materials:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
-
Imiquimod cream (5%)
-
This compound formulated for oral administration
-
Calipers for measuring ear thickness
-
Scoring system for Psoriasis Area and Severity Index (PASI)
-
Histology equipment and reagents
-
ELISA kits for cytokines (e.g., IL-17A, IL-23)
Procedure:
-
Acclimatize mice for at least one week.
-
Shave a defined area on the dorsal skin of the mice one day before the start of the experiment.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and one ear for 5-7 consecutive days.
-
Administer this compound or vehicle control daily via the desired route (e.g., oral gavage). Dosing can be prophylactic (starting on day 0) or therapeutic (starting after disease onset, e.g., day 2 or 3).
-
Monitor the mice daily for:
-
Ear thickness: Measure with a caliper.
-
PASI score: Score erythema, scaling, and induration of the back skin on a scale of 0 to 4 for each parameter (total score 0-12).
-
-
At the end of the experiment, euthanize the mice and collect skin and spleen samples.
-
Process skin samples for histological analysis (hematoxylin and eosin staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Homogenize skin tissue to measure cytokine levels (e.g., IL-17A, IL-23) by ELISA.
-
Measure spleen weight as an indicator of systemic inflammation.
In Vivo Collagen-Induced Arthritis (CIA) Model
This protocol details the induction of arthritis in susceptible mouse strains by immunization with type II collagen and the evaluation of this compound's therapeutic potential.
Materials:
-
DBA/1 mice (8-10 weeks old, male)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulated for oral administration
-
Calipers for measuring paw swelling
-
Clinical scoring system for arthritis
-
Histology equipment and reagents
-
ELISA kits for anti-collagen antibodies and cytokines
Procedure:
-
Acclimatize DBA/1 mice for at least one week.
-
Day 0 (Primary Immunization): Emulsify type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21 (Booster Immunization): Emulsify type II collagen in IFA. Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
Begin treatment with this compound or vehicle control. For a prophylactic regimen, start treatment on day 0 or day 21. For a therapeutic regimen, start treatment after the onset of clinical signs of arthritis (typically around day 25-28).
-
Monitor mice 3-5 times per week for signs of arthritis:
-
Clinical Score: Score each paw on a scale of 0-4 based on erythema, swelling, and joint deformity (total score 0-16).
-
Paw Swelling: Measure the thickness of the hind paws with a caliper.
-
-
At the end of the study (typically around day 42-56), euthanize the mice.
-
Collect blood for serum analysis of anti-type II collagen antibody levels by ELISA.
-
Collect hind paws for histological analysis. Decalcify the joints and stain with H&E for inflammation and Safranin O for cartilage damage.
-
Homogenize joint tissue to measure local cytokine levels (e.g., IL-17A, TNF-α) by ELISA.
Conclusion
This compound represents a promising small molecule therapeutic for the treatment of autoimmune diseases through its targeted inhibition of the RORγt/Th17 pathway. The experimental protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound and other RORγt inverse agonists in relevant in vitro and in vivo models of autoimmunity. While specific quantitative data for this compound is not yet widely published, the provided templates for data presentation can guide the systematic evaluation and reporting of experimental findings.
Troubleshooting & Optimization
Optimizing A-9758 Solubility and Stability in Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the solubility and stability of the RORγt inverse agonist A-9758 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inverse agonist of the Retinoic Acid-related Orphan Receptor gamma t (RORγt).[1][2] Its molecular formula is C25H23Cl2F3N2O3 and its molecular weight is 527.365 g/mol .[1] this compound functions by binding to the ligand-binding domain of RORγt, leading to the inhibition of Th17 cell differentiation and the subsequent reduction of pro-inflammatory cytokine production, such as IL-17A.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 10 mM.[1]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. However, many cell lines can tolerate up to 0.5% DMSO without significant adverse effects. It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its impact on your specific cell line.
Q4: I observed precipitation when I added my this compound DMSO stock to the culture medium. What is the likely cause?
Precipitation of this compound upon addition to aqueous culture media is a common issue due to its hydrophobic nature. The abrupt change in solvent polarity when a concentrated DMSO stock is diluted into the aqueous environment of the culture medium can cause the compound to fall out of solution. Other contributing factors can include high final concentrations of this compound, interactions with media components, and temperature fluctuations.
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture system?
It is highly recommended to determine the kinetic solubility of this compound under your specific experimental conditions (e.g., in your chosen cell culture medium with the intended serum concentration). A detailed protocol for a plate-based kinetic solubility assay is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock Solution to the Culture Medium
| Potential Cause | Troubleshooting Step | Detailed Explanation |
| High Final Concentration | Lower the final working concentration of this compound. | The desired concentration may exceed the solubility limit of this compound in the culture medium. Typical in vitro IC50 values for IL-17A inhibition are in the nanomolar range, suggesting that high micromolar concentrations may not be necessary.[1] |
| Improper Mixing Technique | 1. Pre-warm the culture medium to 37°C. 2. Add the this compound stock solution dropwise to the medium while gently vortexing or swirling. 3. Avoid adding the stock solution directly to the cell culture plate; prepare the final working solution in a separate tube first. | Rapid addition of the concentrated stock can create localized high concentrations, leading to immediate precipitation. Gradual addition and continuous mixing facilitate better dispersion. |
| Concentrated Stock Solution | Prepare an intermediate dilution of your this compound stock in 100% DMSO before the final dilution into the culture medium. | Adding a very small volume of a highly concentrated stock can be difficult to disperse quickly. An intermediate dilution allows for the addition of a larger, more manageable volume, promoting better mixing. |
| Interaction with Media Components | Test the solubility of this compound in a simpler buffered solution, such as phosphate-buffered saline (PBS), at the same final concentration and DMSO percentage. | If the compound is soluble in PBS but not in the culture medium, it suggests that components within the medium (e.g., salts, amino acids, or serum proteins) may be contributing to the precipitation. |
Issue 2: The Culture Medium Becomes Cloudy or a Precipitate Forms Over Time During Incubation
| Potential Cause | Troubleshooting Step | Detailed Explanation |
| Compound Instability | 1. Prepare fresh working solutions of this compound for each experiment. 2. For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours. | This compound, like many small molecules, may have limited stability in aqueous solutions at 37°C. Degradation over time can lead to the formation of insoluble byproducts. |
| Interaction with Serum Proteins | If your experimental design allows, try reducing the serum concentration or using a serum-free medium. | Components within fetal bovine serum (FBS) can bind to small molecules, affecting their solubility and availability. Always validate the effect of reduced serum on your cells' viability and phenotype. |
| Temperature Fluctuations | Ensure the incubator maintains a stable temperature and minimize the time that culture plates are outside the incubator. | Changes in temperature can affect the solubility of the compound. |
| pH Shift in the Medium | Use a culture medium buffered with HEPES to maintain a stable pH, especially for high-density cultures. Ensure the incubator's CO2 level is properly calibrated. | Cell metabolism can lead to changes in the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H23Cl2F3N2O3 | [1] |
| Molecular Weight | 527.365 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility in DMSO | 10 mM | [1] |
| Storage (Solid Powder) | -20°C for 12 months; 4°C for 6 months | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [3][4] |
Table 2: Illustrative Solubility of a Hydrophobic Compound in Different Cell Culture Media
This table provides illustrative data for a typical hydrophobic small molecule and should be used as a general guide. The actual solubility of this compound should be determined experimentally.
| Medium | Serum Concentration | Estimated Kinetic Solubility (µM) |
| RPMI 1640 | 0% | 5 |
| RPMI 1640 | 10% FBS | 15 |
| DMEM | 0% | 8 |
| DMEM | 10% FBS | 20 |
Table 3: Illustrative Stability of a Hydrophobic Compound in Culture Medium at 37°C
This table provides illustrative data. The actual stability of this compound should be determined experimentally.
| Time (hours) | Percent of Initial Compound Remaining |
| 0 | 100% |
| 6 | 95% |
| 12 | 88% |
| 24 | 75% |
| 48 | 55% |
| 72 | 30% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM Stock Solution in DMSO:
-
This compound has a molecular weight of 527.365 g/mol . To prepare a 10 mM stock solution, dissolve 5.27 mg of this compound in 1 mL of high-purity, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage.
-
-
Prepare Intermediate Dilutions (if necessary):
-
If your final working concentration is very low, it is recommended to prepare an intermediate dilution of the 10 mM stock solution in 100% DMSO. For example, to get a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium (e.g., RPMI 1640 + 10% FBS) to 37°C.
-
Calculate the volume of the this compound stock or intermediate solution needed to achieve your desired final concentration. Ensure the final DMSO concentration remains below your cell line's tolerance limit (ideally ≤ 0.1%).
-
In a sterile tube, add the calculated volume of the this compound solution to the pre-warmed medium.
-
Immediately and gently vortex or swirl the tube to ensure rapid and thorough mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Add the final working solution to your cell cultures.
-
Protocol 2: Plate-Based Kinetic Solubility Assay
-
Prepare Serial Dilutions of this compound in DMSO:
-
In a 96-well plate (Plate A), prepare a series of 2x final concentrations of this compound in 100% DMSO. For example, if you want to test final concentrations from 0.1 µM to 100 µM, prepare 2x concentrations from 0.2 µM to 200 µM.
-
-
Prepare the Assay Plate:
-
In a clear-bottom 96-well plate (Plate B), add 198 µL of your cell culture medium (with serum, if applicable) to each well.
-
-
Add Compound to the Assay Plate:
-
Transfer 2 µL of the this compound dilutions from Plate A to the corresponding wells of Plate B. This will result in a final DMSO concentration of 1%.
-
Include a positive control (a known poorly soluble compound) and a negative control (medium with 1% DMSO only).
-
-
Incubate and Measure:
-
Incubate Plate B at 37°C for 1-2 hours.
-
Measure the absorbance (optical density) of each well at a wavelength of 650 nm using a plate reader. An increase in absorbance compared to the negative control indicates precipitation.
-
-
Determine Kinetic Solubility:
-
The highest concentration of this compound that does not show a significant increase in absorbance compared to the negative control is considered the kinetic solubility under these conditions.
-
Mandatory Visualizations
Caption: RORγt signaling pathway and the inhibitory action of this compound.
References
How to minimize A-9758 off-target effects in experiments.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects when using A-9758, a potent and selective inverse agonist of the Retinoic Acid-related Orphan Receptor γt (RORγt).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that functions as a RORγt inverse agonist with an IC50 of 5 nM.[1] It acts by binding to the ligand-binding domain of RORγt, which is a key transcription factor in the differentiation and function of Th17 cells. This binding inhibits the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1]
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the suppression of RORγt activity. This leads to a reduction in the expression of RORγt target genes and a subsequent decrease in the secretion of IL-17A by Th17 cells. This anti-inflammatory activity has been observed in various preclinical models.
Q3: What is known about the selectivity and potential off-target effects of this compound?
This compound has demonstrated high selectivity for RORγt over other members of the ROR family, such as RORα and RORβ. However, like many small molecule inhibitors, there is a potential for off-target interactions, particularly at higher concentrations. Comprehensive kinome-wide screening data for this compound is not extensively published in the public domain, highlighting the importance of empirical validation in your specific experimental system.
Q4: How can I minimize the potential for this compound off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are several key strategies:
-
Dose-Response Experiments: Always perform a dose-response curve to determine the minimal effective concentration of this compound that elicits the desired on-target effect in your specific cell type or model system. Using the lowest effective concentration will reduce the likelihood of engaging lower-affinity off-target proteins.
-
Use of Control Compounds: Include appropriate controls in your experiments. This should ideally include a structurally related but biologically inactive control compound. While a specific inactive analog of this compound is not commercially available, using a compound from a different chemical class that targets RORγt can help confirm that the observed phenotype is due to RORγt inhibition.
-
On-Target Validation: Confirm that the observed effects of this compound are indeed due to its interaction with RORγt. This can be achieved through techniques like the Cellular Thermal Shift Assay (CETSA) to verify target engagement in intact cells.
-
Orthogonal Approaches: Whenever possible, use an orthogonal approach to validate your findings. For example, you could use siRNA or CRISPR/Cas9 to knockdown RORγt and see if it phenocopies the effects of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Off-target effects of this compound. | 1. Optimize this compound Concentration: Perform a detailed dose-response analysis to identify the lowest concentration that produces the desired on-target effect. 2. Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to RORγt in your cells at the concentrations used. 3. Use an Orthogonal Approach: Employ a non-pharmacological method, such as siRNA-mediated knockdown of RORγt, to see if the observed phenotype is replicated. |
| Cellular context-dependent effects. | The expression levels of RORγt and potential off-targets can vary between cell types. Characterize the expression of RORγt in your specific cell line. | |
| Observed phenotype does not correlate with RORγt inhibition. | This compound may be acting on an alternative target in your system. | 1. Perform a Rescue Experiment: If possible, overexpress a form of RORγt that is resistant to this compound to see if it reverses the observed phenotype. 2. Broad-Spectrum Off-Target Profiling: Consider performing a broad off-target screening assay, such as a kinome scan, to identify potential off-target interactions of this compound in your experimental context. |
| Difficulty in confirming on-target engagement. | Suboptimal experimental conditions for target engagement assays. | 1. Optimize CETSA Protocol: The optimal heating temperature and incubation times for CETSA can be cell-type and target-dependent. Titrate these parameters to achieve a clear thermal shift for RORγt. 2. Validate Antibody: Ensure the antibody used for detecting RORγt in your CETSA is specific and provides a robust signal. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound for its primary target, RORγt. Data on off-target interactions is limited in publicly available literature; therefore, it is critical to perform in-house validation.
| Target | Assay Type | Species | IC50 (nM) | Reference |
| RORγt | Inverse Agonist Activity | - | 5 | [1] |
| IL-17A Release | Cellular Assay | - | 5 | [1] |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for RORγt Target Engagement
This protocol is a generalized procedure and should be optimized for your specific cell type and experimental conditions.
Objective: To confirm the binding of this compound to RORγt in intact cells.
Principle: Ligand binding can increase the thermal stability of a protein. CETSA measures the amount of soluble protein remaining after heat treatment at various temperatures. An increase in the melting temperature of RORγt in the presence of this compound indicates target engagement.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to the desired confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control (room temperature).
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Detection of Soluble RORγt:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble RORγt in each sample by Western blotting or ELISA using a validated RORγt-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA).
-
Plot the percentage of soluble RORγt as a function of temperature for both vehicle- and this compound-treated samples.
-
A rightward shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target engagement.
-
Inhibition of IL-17A Secretion Assay
Objective: To measure the functional consequence of RORγt inhibition by this compound.
Methodology:
-
Cell Culture and Stimulation:
-
Use primary Th17 cells or a suitable cell line that secretes IL-17A upon stimulation.
-
Pre-treat the cells with a dose range of this compound for 1-2 hours.
-
Stimulate the cells to induce IL-17A production (e.g., with anti-CD3/CD28 antibodies, or PMA and ionomycin).
-
-
Sample Collection:
-
After an appropriate incubation period (e.g., 24-72 hours), collect the cell culture supernatant.
-
-
IL-17A Quantification:
-
Measure the concentration of IL-17A in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of IL-17A inhibition against the concentration of this compound.
-
Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of IL-17A secretion.
-
Visualizations
Caption: RORγt signaling pathway and the inhibitory action of this compound.
References
Addressing A-9758 IC50 value inconsistencies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-9758. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.
Addressing this compound IC50 Value Inconsistencies
Initial Target Clarification: Initial database searches may have ambiguously associated this compound with different targets. Subsequent, more specific searches have definitively identified this compound as a potent and selective Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) inverse agonist.[1][2] The primary mechanism of action of this compound is the inhibition of RORγt-mediated transactivation and the subsequent reduction of IL-17A secretion.[1][3]
Data Presentation: this compound IC50 Values
The inhibitory activity of this compound has been characterized in various assays, and the resulting IC50 values are summarized in the table below. These values may vary depending on the specific experimental conditions.
| Target/Assay | Species | IC50 (nM) | Notes |
| RORγt Transactivation | Human | 38 | GAL4 promoter reporter assay.[1][4] |
| Mouse | 20 | GAL4 promoter reporter assay.[1][4] | |
| Dog | 25 | GAL4 promoter reporter assay.[1] | |
| Rat | 64 | GAL4 promoter reporter assay.[1] | |
| IL-17A Secretion | Human (CD4+ T cells) | 100 | TCR-mediated stimulation.[1] |
| Mouse (Th17 cells) | 38 | In vitro differentiated Th17 cells.[1] | |
| Cofactor Interaction | Human | ||
| NCoA1 Derecruitment | 110 | ||
| PGC1α Derecruitment | 49 | ||
| NCoR1 Recruitment (EC50) | 60 | ||
| NCoR2 Recruitment (EC50) | 43 | ||
| ROR Isoform Selectivity | Human | >10,000 (RORα, RORβ) | Demonstrates high selectivity for RORγt.[5] |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of this compound.
RORγt Reporter Gene Assay
Q1: My IC50 value for this compound in our RORγt reporter assay is significantly different from the published values. What are the potential causes?
A1: Discrepancies in IC50 values for RORγt reporter assays can arise from several factors. Here is a troubleshooting guide to help you identify the potential source of the inconsistency:
Troubleshooting Guide: RORγt Reporter Gene Assay
| Potential Cause | Recommendation |
| Cell Line and Passage Number | Use a consistent cell line (e.g., HEK293, Jurkat) and maintain a consistent passage number. High passage numbers can lead to genetic drift and altered cellular responses. |
| Plasmid Constructs and Transfection Efficiency | Ensure the quality and purity of your RORγt expression vector and luciferase reporter construct. Optimize transfection efficiency by testing different transfection reagents and DNA-to-reagent ratios. A low or variable transfection efficiency is a common source of inconsistent results.[6][7] |
| Promoter Strength of the Reporter Construct | A very strong promoter driving luciferase expression can lead to signal saturation, making it difficult to accurately determine the IC50.[7] Consider using a reporter with a weaker promoter if you suspect saturation. |
| Reagent Quality and Preparation | Use high-purity this compound and ensure it is fully dissolved. Prepare fresh working solutions for each experiment. Luciferase assay reagents can lose activity over time, especially after reconstitution.[6] |
| Incubation Time | Optimize the incubation time for both cell stimulation and compound treatment. Insufficient or excessive incubation can lead to incomplete responses or cytotoxicity, respectively. |
| Luciferase Assay Signal Detection | Use a luminometer with a dynamic range appropriate for your assay. High signals can saturate the detector.[8] Ensure that the correct filters and integration times are used. White plates can sometimes cause high background; consider using opaque-walled plates.[7][8] |
| Data Analysis | Use a consistent data analysis method, including background subtraction and curve-fitting algorithms. Ensure that your dose-response curve has a sufficient number of data points to accurately determine the IC50. |
Q2: I am observing high variability between my replicate wells in the RORγt reporter assay. What can I do to improve reproducibility?
A2: High variability can obscure the true effect of your compound. Here are some tips to improve the consistency of your results:
Troubleshooting Guide: High Variability in Reporter Assays
| Potential Cause | Recommendation |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting techniques. For multi-well plates, preparing a master mix of reagents can reduce well-to-well variability.[6] |
| Cell Seeding Density | Ensure a uniform cell density across all wells. Uneven cell distribution can lead to significant differences in reporter gene expression. |
| Edge Effects | The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to an "edge effect". To mitigate this, avoid using the outer wells for critical samples or ensure proper humidification during incubation. |
| Reagent Mixing | Ensure thorough but gentle mixing of reagents in each well. |
| Lysis Buffer and Procedure | Use a lysis buffer compatible with your luciferase system. Ensure complete cell lysis to release all the reporter protein. |
IL-17A Secretion Assay
Q1: We are not seeing the expected inhibition of IL-17A secretion with this compound in our primary T-cell cultures. What could be the issue?
A1: Measuring cytokine secretion from primary cells can be challenging. Here are some common pitfalls and troubleshooting suggestions for your IL-17A secretion assay:
Troubleshooting Guide: IL-17A Secretion Assay
| Potential Cause | Recommendation |
| Cell Viability and Activation | Ensure high viability of your primary CD4+ T cells or Th17 cells. Use an appropriate method for T-cell activation (e.g., anti-CD3/CD28 beads, PMA/Ionomycin) and confirm activation by checking proliferation or expression of activation markers. Insufficient activation will result in low IL-17A production. |
| Cytokine Capture and Detection | For ELISA, ensure that the capture and detection antibodies are specific for IL-17A and from a reliable source. Different antibody clones can have varying affinities.[9] For intracellular cytokine staining (ICS) with flow cytometry, use a protein transport inhibitor (e.g., Brefeldin A or Monensin) to allow intracellular accumulation of IL-17A.[10] |
| Timing of Compound Treatment and Cytokine Measurement | Optimize the timing of this compound addition relative to T-cell activation. The kinetics of IL-17A production can vary depending on the stimulation method. Collect supernatants for ELISA at the peak of IL-17A secretion. |
| Assay Sensitivity | If the levels of secreted IL-17A are low, consider using a more sensitive ELISA kit or concentrating your supernatants. For flow cytometry, ensure your instrument is properly compensated to avoid spectral overlap between fluorochromes. |
| Non-specific Binding (ELISA) | Ensure proper blocking of the ELISA plate to minimize non-specific binding of antibodies. Use appropriate washing steps to remove unbound reagents. |
| Whole Blood Assays | If using whole blood, be aware that plasma proteins can interfere with the assay. Follow protocols specifically designed for whole blood samples. |
Experimental Protocols
RORγt Luciferase Reporter Gene Assay
This protocol provides a general framework for assessing the inverse agonist activity of this compound on RORγt-mediated transcription.
-
Cell Culture and Transfection:
-
Plate HEK293 cells in a 96-well, white, clear-bottom plate at a density of 2 x 10^4 cells/well.
-
Allow cells to adhere overnight.
-
Co-transfect cells with a RORγt expression plasmid and a GAL4-responsive luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
A constitutively active Renilla luciferase plasmid can be co-transfected for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, prepare serial dilutions of this compound in appropriate cell culture medium.
-
Remove the transfection medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
In Vitro Th17 Differentiation and IL-17A Secretion Assay
This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the subsequent measurement of IL-17A secretion.
-
Isolation of Naive CD4+ T Cells:
-
Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using negative selection magnetic beads.
-
-
Th17 Differentiation:
-
Culture the naive CD4+ T cells in a 24-well plate coated with anti-CD3 and anti-CD28 antibodies.
-
Add a Th17-polarizing cytokine cocktail (e.g., IL-1β, IL-6, IL-23, TGF-β, and anti-IFN-γ/anti-IL-4 antibodies) to the culture medium.
-
Culture the cells for 3-5 days.
-
-
This compound Treatment and T-Cell Restimulation:
-
On the final day of differentiation, add serial dilutions of this compound to the Th17 cell cultures.
-
Restimulate the cells with PMA and ionomycin for 4-6 hours in the presence of a protein transport inhibitor for intracellular staining or without for supernatant collection.
-
-
IL-17A Measurement:
-
ELISA: Collect the cell culture supernatants and measure the concentration of IL-17A using a commercially available ELISA kit according to the manufacturer's protocol.
-
Flow Cytometry (Intracellular Staining): Harvest the cells, fix, and permeabilize them. Stain the cells with a fluorescently labeled anti-IL-17A antibody. Analyze the percentage of IL-17A-producing cells by flow cytometry.
-
Mandatory Visualizations
RORγt Signaling Pathway in Th17 Differentiation
Caption: RORγt signaling pathway in Th17 cell differentiation and its inhibition by this compound.
Experimental Workflow: RORγt Reporter Assay
Caption: A streamlined workflow for determining this compound IC50 using a RORγt reporter gene assay.
Logical Relationship: Troubleshooting IC50 Inconsistencies
Caption: Key factors contributing to IC50 value inconsistencies in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | RORγt inhibitor | Probechem Biochemicals [probechem.com]
- 5. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Comparison of three different ELISAs for the detection of recombinant, native and plasma IL-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of IL-17 production by flow cytometry and ELISPOT assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A-9758 Experimental Protocol Optimization for Reproducibility: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experimental protocols involving A-9758 for enhanced reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inverse agonist of the Retinoic Acid-related Orphan Receptor γt (RORγt).[1] RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are crucial in the inflammatory process. By acting as an inverse agonist, this compound suppresses the basal activity of RORγt, leading to reduced production of pro-inflammatory cytokines like IL-17A.
Q2: What are the common in vitro and in vivo models used to study this compound?
-
In vitro : RORγt reporter gene assays are commonly used to assess the potency and efficacy of this compound. Cell-based assays measuring the inhibition of IL-17A secretion from primary T cells or cell lines are also frequently employed.
-
In vivo : The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model to evaluate the anti-inflammatory effects of compounds like this compound.[2][3][4]
Q3: What is the reported potency of this compound?
This compound has a reported IC50 of approximately 5 nM for RORγt inverse agonism.
Q4: Is this compound selective for RORγt over other ROR isoforms?
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| RORγt | Inverse Agonist Activity | ~5 | [1] |
| RORα | Inverse Agonist Activity | Data not publicly available | - |
| RORβ | Inverse Agonist Activity | Data not publicly available | - |
Table 2: General Pharmacokinetic Parameters of Small Molecule RORγt Inverse Agonists (for reference)
| Parameter | Typical Range | Considerations |
| Oral Bioavailability (Mouse) | Variable (Low to Moderate) | Formulation and vehicle can significantly impact bioavailability.[5][6][7] |
| Half-life (t½) (Mouse) | Variable | Dependent on metabolism and clearance rates. |
| Cmax (Mouse) | Dose-dependent | |
| Tmax (Mouse) | Typically 1-4 hours post-oral dose | [5] |
Note: Specific pharmacokinetic data for this compound is not publicly available. Researchers should perform their own pharmacokinetic studies to determine these parameters for their specific formulation and animal model.
Experimental Protocols
RORγt Reporter Gene Assay
This protocol is a general guideline for a luciferase-based reporter assay to measure the inverse agonist activity of this compound on RORγt.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
RORγt expression plasmid
-
Luciferase reporter plasmid with ROR response elements (ROREs)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
White, opaque 96-well plates
Methodology:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RORγt expression plasmid and the RORE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency variations. Plot the normalized luciferase activity against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Collagen-Induced Arthritis (CIA) Model
This is a generalized protocol for a CIA model in mice to assess the in vivo efficacy of this compound.
Materials:
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulated in a suitable vehicle
-
Calipers for paw thickness measurement
Methodology:
-
Primary Immunization (Day 0): Emulsify type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify type II collagen in IFA. Administer a booster injection of 100 µL of the emulsion intradermally at a site different from the primary injection.
-
Compound Administration: Begin administration of this compound or vehicle control at a predetermined dose and route (e.g., oral gavage) either prophylactically (before disease onset) or therapeutically (after disease onset). The optimal dose and administration route for this compound should be determined empirically through dose-ranging studies.
-
Clinical Scoring: Monitor the mice daily for signs of arthritis. Score the severity of arthritis in each paw based on a standardized scoring system (e.g., 0-4 scale, where 0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint rigidity).
-
Paw Thickness Measurement: Measure the thickness of the hind paws using calipers at regular intervals.
-
Histological Analysis: At the end of the study, sacrifice the animals and collect the joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
Troubleshooting Guides
In Vitro RORγt Reporter Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Luciferase Signal | - Low transfection efficiency- Weak promoter activity in the reporter construct- Cell death due to compound toxicity- Reagent issues (e.g., expired luciferase substrate) | - Optimize transfection protocol (reagent-to-DNA ratio, cell density)- Use a stronger constitutive promoter for the reporter- Perform a cell viability assay in parallel- Use fresh, properly stored reagents |
| High Background Signal | - Autoluminescence from the compound- Contamination of reagents or cells | - Test the compound alone in the assay medium for luminescence- Use sterile techniques and fresh reagents |
| High Variability Between Replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Use a multichannel pipette for cell seeding and reagent addition- Ensure proper mixing of reagents- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity |
In Vivo Collagen-Induced Arthritis (CIA) Model
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Disease Incidence or Severity | - Improper emulsion of collagen and adjuvant- Incorrect injection technique (subcutaneous instead of intradermal)- Low responder mouse strain or substrain- Animal health issues | - Ensure a stable, thick emulsion is formed before injection- Confirm intradermal injection by observing a raised bleb at the injection site- Use a highly susceptible mouse strain like DBA/1- Ensure animals are healthy and pathogen-free |
| High Variability in Disease Onset and Severity | - Inconsistent immunization- Genetic drift in the mouse colony- Environmental stressors | - Ensure consistent emulsion preparation and injection technique for all animals- Obtain mice from a reputable vendor and minimize genetic variability- Maintain a stable and stress-free animal housing environment |
| Unexpected Adverse Effects of this compound | - Off-target effects- Poor pharmacokinetic properties leading to high exposure- Formulation/vehicle toxicity | - Conduct off-target screening to identify potential unintended targets- Perform pharmacokinetic studies to determine exposure levels- Test the vehicle alone for any toxic effects |
This compound Solubility and Stability
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation of this compound in Assay Medium | - Poor aqueous solubility- Exceeding the solubility limit | - Prepare stock solutions in an organic solvent like DMSO- Determine the maximum tolerated DMSO concentration in your assay- Do not store diluted aqueous solutions for extended periods; prepare fresh for each experiment |
| Loss of this compound Activity Over Time | - Chemical instability in solution- Adsorption to plasticware | - Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles- Use low-protein binding plates and tubes- Empirically determine the stability of working solutions under your experimental conditions |
Visualizations
Caption: this compound inhibits RORγt-mediated IL-17A transcription.
Caption: General experimental workflow for this compound evaluation.
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. Synthesis of this compound, an Inverse Agonist of Retinoic Acid-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chondrex.com [chondrex.com]
- 5. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced oral bioavailability of paclitaxel in mice treated with the P-glycoprotein blocker SDZ PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]
RORγt Inverse Agonist In Vitro Assays: Technical Support Center
Welcome to the technical support center for RORγt (Retinoic acid receptor-related orphan receptor gamma t) inverse agonist in vitro assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you might encounter.
Issue 1: High Background Signal
Q1: We are observing a high background signal in our RORγt reporter assay, masking the effect of our inverse agonist. What are the potential causes and solutions?
A1: High background signal in reporter assays can stem from several factors. Here’s a systematic approach to troubleshoot this issue:
-
Constitutive Activity of the Reporter System: The reporter construct itself might have a high basal activity level.
-
Solution: Titrate the amount of transfected RORγt and reporter plasmid DNA to find an optimal ratio that provides a good signal window with low basal activity. Ensure you are using an appropriate cell line for your assay.
-
-
Non-Specific Activation: Components in the assay medium or the compound itself might non-specifically activate the reporter.
-
Solution: Test your vehicle control (e.g., DMSO) at various concentrations to ensure it doesn't contribute to the signal. Screen your compounds for autofluorescence if you are using a fluorescent reporter system.[1]
-
-
Cross-Reactivity of Reagents: In assays like ELISA or HTRF used to measure cytokine release (e.g., IL-17A), cross-reactivity of antibodies can be a source of high background.
-
Endogenous Peroxidase Activity: If using an HRP-based detection system, endogenous peroxidases in cell lysates can produce a high background signal.[2]
-
Solution: Quench endogenous peroxidase activity by treating your samples with a 3% H₂O₂ solution before adding the primary antibody.[2]
-
Issue 2: Low Assay Window (Signal-to-Noise Ratio)
Q2: Our assay has a very narrow window between the positive and negative controls, making it difficult to discern the inhibitory effect of our compounds. How can we improve the signal-to-noise ratio?
A2: A low signal-to-noise ratio can make it challenging to identify true hits. Consider the following optimization strategies:
-
Suboptimal Agonist Concentration: If you are using a co-stimulation approach with a RORγt agonist to establish a maximum signal, the concentration of the agonist might be suboptimal.
-
Solution: Perform a dose-response curve with a known RORγt agonist to determine the EC₈₀ concentration. Using this concentration for co-stimulation will provide a robust signal that can be effectively inhibited by your inverse agonist.
-
-
Insufficient RORγt Expression: Low levels of RORγt expression will result in a weak signal.
-
Solution: If using a transient transfection system, optimize the transfection efficiency. For stable cell lines, you may need to re-select for high-expressing clones.
-
-
Cell Density: The number of cells seeded per well can significantly impact the assay window.
-
Solution: Optimize the cell seeding density. Too few cells will result in a weak signal, while too many cells can lead to artifacts and a high background.
-
-
Incubation Times: Both compound incubation and reporter gene expression require optimal timing.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for your compound and for the development of the reporter signal.
-
Issue 3: Compound Precipitation
Q3: We suspect our test compounds are precipitating in the assay medium. How can we confirm this and what can be done to prevent it?
A3: Compound precipitation is a common issue, especially with hydrophobic molecules, and can lead to false-negative or inconsistent results.[4][5]
-
Confirmation of Precipitation:
-
Visual Inspection: Visually inspect the wells of your assay plate under a microscope for any signs of precipitate (e.g., crystals, amorphous material).
-
Nephelometry: Use a nephelometer to measure light scattering in the wells. An increase in light scattering is indicative of precipitation.[4]
-
Centrifugation: Centrifuge a sample of the compound in the assay medium and look for a pellet.[1]
-
-
Prevention Strategies:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1% in your assay.[4] Prepare a more concentrated stock solution of your compound in DMSO to achieve this.[4]
-
Use of Solubilizing Agents: Consider the use of solubilizing agents or different formulation strategies, although be cautious as these may interfere with the assay.
-
Kinetic Solubility Assays: Perform kinetic solubility assays to determine the solubility of your compounds in the specific assay buffer you are using.[4] This will help you to work within the soluble concentration range.
-
Issue 4: Cell Viability Issues
Q4: We are observing significant cytotoxicity with some of our compounds, which confounds the interpretation of our RORγt inhibition data. How should we address this?
A4: It is crucial to distinguish between true RORγt inverse agonism and non-specific cytotoxicity.
-
Concurrent Viability Assays: Always run a parallel cell viability assay (e.g., CellTiter-Glo®, MTS, or Trypan Blue exclusion) using the same cell line, compound concentrations, and incubation times as your primary functional assay.[6]
-
Data Normalization: Normalize the results from your functional assay to the cell viability data. This will help to identify if the observed inhibition is due to a specific effect on RORγt or simply a consequence of cell death.
-
Apoptosis Assays: RORγt inverse agonists can induce apoptosis in certain cell types, such as thymocytes.[7][8] Consider running an apoptosis assay (e.g., Caspase-Glo®, Annexin V staining) to understand the mechanism of cell death.
-
Selectivity Profiling: Profile your compounds against a panel of other nuclear receptors or unrelated targets to assess their selectivity.
Issue 5: Inconsistent and Non-Reproducible Results
Q5: We are struggling with poor reproducibility between experiments. What are the common sources of variability in RORγt in vitro assays?
A5: Lack of reproducibility can be frustrating. A systematic review of your experimental workflow is necessary.
-
Cell-Based Factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift.
-
Cell Health and Confluency: Ensure that cells are healthy and at a consistent confluency at the time of the experiment.
-
-
Reagent Variability:
-
Batch-to-Batch Variation: Reagents such as FBS, antibodies, and cytokines can vary between batches. Test new batches before use in critical experiments.
-
Reagent Preparation: Prepare fresh reagents and compound dilutions for each experiment.
-
-
Technical Factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of viscous solutions, can introduce significant variability.[9]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell viability.[9] To mitigate this, avoid using the perimeter wells for experimental samples and instead fill them with PBS.[9]
-
Instrumentation: Ensure that plate readers and other equipment are properly calibrated and maintained.
-
Data Presentation
Table 1: Example Data from a RORγt Reporter Assay with a Cytotoxicity Counter-Screen
| Compound | RORγt Inhibition IC₅₀ (µM) | Cell Viability CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |
| Inverse Agonist 1 | 0.15 | > 50 | > 333 |
| Inverse Agonist 2 | 0.28 | 5.2 | 18.6 |
| Cytotoxic Compound 3 | 1.5 | 1.2 | 0.8 |
| Negative Control | > 50 | > 50 | N/A |
This table illustrates how to present and compare the potency of RORγt inverse agonists with their corresponding cytotoxicity, allowing for the calculation of a selectivity index.
Experimental Protocols
Protocol 1: RORγt Luciferase Reporter Assay
This protocol is designed to screen for RORγt inverse agonists by measuring their ability to inhibit RORγt-mediated transcription of a luciferase reporter gene.
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in DMEM supplemented with 10% FBS.
-
Transfection: After 24 hours, co-transfect the cells with a RORγt expression plasmid and a ROR-responsive element (RORE)-driven luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: 24 hours post-transfection, remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known RORγt inverse agonist).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Lysis and Luminescence Reading: Add a luciferase assay reagent to lyse the cells and provide the substrate for the luciferase reaction. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ values.
Protocol 2: Co-activator Recruitment Assay (TR-FRET)
This biochemical assay measures the ability of inverse agonists to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a co-activator peptide.[10]
-
Reagent Preparation: Prepare assay buffer and solutions of GST-tagged RORγt-LBD, a biotinylated co-activator peptide (e.g., from SRC1/NCoA-1), and TR-FRET detection reagents (e.g., Europium-labeled anti-GST antibody and Streptavidin-Allophycocyanin).
-
Compound Addition: Add test compounds at various concentrations to the wells of a 384-well low-volume plate.
-
Protein and Peptide Addition: Add the GST-RORγt-LBD and the biotinylated co-activator peptide to the wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for binding to reach equilibrium.
-
Detection Reagent Addition: Add the TR-FRET detection reagents.
-
FRET Measurement: After a further incubation period (typically 1-4 hours), measure the time-resolved fluorescence resonance energy transfer signal on a compatible plate reader.
-
Data Analysis: A decrease in the FRET signal indicates disruption of the RORγt-co-activator interaction. Calculate IC₅₀ values from the dose-response curves.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a target engagement assay that measures the thermal stabilization or destabilization of a target protein upon ligand binding in a cellular environment.[11][12]
-
Cell Culture and Treatment: Culture cells to a high confluency and treat them with the test compound or vehicle control for a defined period.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures to induce protein denaturation and aggregation.[13]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).[13]
-
Protein Quantification: Analyze the amount of soluble RORγt remaining in the supernatant at each temperature using a method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble RORγt as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[11]
Visualizations
Caption: RORγt Signaling Pathway in Th17 Cell Differentiation.
Caption: General Workflow for a Cell-Based RORγt Inverse Agonist Assay.
Caption: Troubleshooting Decision Tree for RORγt In Vitro Assays.
References
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 3. google.com [google.com]
- 4. benchchem.com [benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis | PLOS One [journals.plos.org]
- 7. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pelagobio.com [pelagobio.com]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bioavailability of Poorly Soluble Compounds in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the oral bioavailability of poorly soluble investigational drugs in animal models.
Frequently Asked Questions (FAQs)
Q1: My compound shows poor oral bioavailability in rats. What are the likely causes?
A1: Low oral bioavailability for a poorly soluble compound is often multifactorial. The primary reasons can be categorized as follows:
-
Dissolution Rate-Limited Absorption: The compound's low aqueous solubility limits the rate at which it dissolves in gastrointestinal (GI) fluids, which is a prerequisite for absorption.
-
Low Permeability: The compound may have difficulty crossing the intestinal membrane to enter systemic circulation.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[1][2]
-
Efflux Transporters: The compound may be a substrate for efflux transporters (e.g., P-glycoprotein) that actively pump it back into the GI lumen.
Q2: What are the initial formulation strategies I should consider for a poorly soluble compound?
A2: For early-stage animal studies, the goal is to enhance solubility and dissolution. Several strategies can be employed:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can enhance the dissolution rate.[3][4]
-
pH Modification: For ionizable compounds, adjusting the pH of the formulation vehicle can increase solubility.[3]
-
Use of Co-solvents: Water-miscible organic solvents can be used to dissolve the compound.[3][5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can keep the drug in a solubilized state in the GI tract.[6][7]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution rate.[5]
Q3: How do I choose the right animal model for bioavailability studies?
A3: The choice of animal model is critical and can influence study outcomes.[8] While rodents (rats, mice) are commonly used for initial screenings due to cost and ethical considerations, larger animal models like pigs may offer a better correlation to human gastrointestinal physiology.[9] It is important to consider species-specific differences in metabolism.[9][10]
Troubleshooting Guides
Issue 1: Low and Variable Exposure in Rodent Pharmacokinetic (PK) Studies
Symptoms:
-
Low Cmax and AUC values.
-
High inter-animal variability in plasma concentrations.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Formulation Strategies |
| Poor Compound Wettability | Reduce particle size through micronization or nanomilling to increase the surface area-to-volume ratio.[3][4] |
| Inadequate Solubilization | 1. Co-solvent Systems: Prepare a solution using a mixture of water-miscible organic solvents (e.g., PEG 400, propylene glycol, ethanol). Ensure the chosen solvents are well-tolerated by the animal species at the intended dose.[3] 2. Surfactant-based Formulations: Incorporate surfactants to improve wettability and form micelles that can solubilize the drug.[3][6] 3. Lipid-Based Formulations (SEDDS): Formulate the compound in a mixture of oils, surfactants, and co-solvents that will spontaneously form an emulsion in the GI tract.[6][7] |
| Precipitation in the GI Tract | 1. Use of Precipitation Inhibitors: Include polymers (e.g., HPMC, PVP) in the formulation to maintain a supersaturated state and prevent the drug from precipitating out of solution in the GI lumen. 2. Solid Dispersions: Create a solid dispersion of the drug in a hydrophilic carrier to improve dissolution and maintain solubility.[5] |
Issue 2: High First-Pass Metabolism Suspected
Symptoms:
-
Low oral bioavailability despite good aqueous solubility.
-
Presence of significant levels of metabolites in plasma.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Formulation Strategies |
| Extensive Hepatic or Gut Wall Metabolism | 1. Lymphatic Targeting: Utilize lipid-based formulations, particularly those with long-chain triglycerides, to promote lymphatic absorption, thereby bypassing the portal circulation and reducing first-pass metabolism.[2] 2. Prodrug Approach: Synthesize a prodrug that is less susceptible to first-pass metabolism and is converted to the active parent drug in systemic circulation.[1][11] |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Media Milling
Objective: To reduce the particle size of a poorly soluble compound to the nanometer range to increase its dissolution velocity.
Materials:
-
Poorly soluble active pharmaceutical ingredient (API)
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 or other suitable surfactant/polymer)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy media mill
-
Particle size analyzer
Methodology:
-
Prepare a pre-suspension of the API in the stabilizer solution at a concentration of 5-10% (w/v).
-
Add the milling media to the milling chamber. The volume of the media should be approximately 50-70% of the chamber volume.
-
Add the pre-suspension to the milling chamber.
-
Set the milling parameters (e.g., milling speed, temperature, and time). A typical starting point is 2000 rpm for 2-4 hours, with cooling to prevent thermal degradation.
-
After milling, separate the nanosuspension from the milling media.
-
Analyze the particle size distribution of the nanosuspension using a dynamic light scattering or laser diffraction particle size analyzer. The target particle size is typically below 300 nm for enhanced bioavailability.[4]
-
The resulting nanosuspension can be used directly for oral dosing in animal studies.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of a test formulation of a poorly soluble compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)[12]
-
Test formulation (e.g., nanosuspension, SEDDS)
-
Intravenous (IV) formulation of the compound (for bioavailability calculation)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS or other suitable bioanalytical method
Methodology:
-
Animal Acclimatization: Acclimate rats for at least 3 days prior to the study.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.[12][13]
-
Dosing:
-
Oral Group: Administer the test formulation via oral gavage at a predetermined dose.
-
IV Group: Administer the IV formulation via tail vein injection at a lower, appropriate dose.
-
-
Blood Sampling: Collect blood samples (e.g., from the tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.[12]
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.[12]
-
Bioanalysis: Analyze the plasma samples to determine the concentration of the compound at each time point using a validated bioanalytical method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for both oral and IV routes.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations
Caption: Formulation strategies to enhance bioavailability.
Caption: Workflow for a typical preclinical PK study.
References
- 1. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A-9758 stability testing under different storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of the investigational compound A-9758.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability studies, this compound should be stored at 25°C ± 2°C with a relative humidity of 60% RH ± 5% RH.[1][2][3][4] This condition is intended to represent storage in a temperate climate. For global marketing, additional studies at 30°C ± 2°C / 65% RH ± 5% RH may be necessary to cover different climatic zones.[1][2]
Q2: How should I conduct accelerated stability testing for this compound?
A2: Accelerated stability testing for this compound should be performed at 40°C ± 2°C with a relative humidity of 75% RH ± 5% RH.[1][2][4] These conditions are designed to increase the rate of chemical degradation and physical change of a drug substance. Data from these studies can be used to predict the shelf life of this compound under the recommended long-term storage conditions.
Q3: What constitutes a "significant change" in the stability of this compound?
A3: A significant change for this compound is defined as:
-
A 5% change in assay from its initial value.
-
Any degradation product exceeding its acceptance criterion.
-
Failure to meet the acceptance criteria for appearance, physical attributes, and functionality test (e.g., color, phase separation, caking, hardness).
-
Failure to meet the acceptance criterion for pH.
-
Failure to meet the acceptance criteria for dissolution for 12 dosage units.
Q4: What are forced degradation studies and why are they necessary for this compound?
A4: Forced degradation studies, also known as stress testing, involve intentionally degrading the this compound sample under more severe conditions than those used for accelerated stability testing.[5][6][7] These studies are crucial for:
-
Developing and validating stability-indicating analytical methods.[5][6][7]
-
Understanding the intrinsic stability of the molecule.[6]
Q5: What analytical techniques are recommended for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and recommended technique for quantifying this compound and its degradation products due to its high sensitivity and accuracy.[8] Other useful techniques include:
-
Mass Spectrometry (MS) for the identification of the structure of degradation products.[8][9]
-
Spectroscopy (UV/Vis, FTIR, NMR) to detect changes at the molecular level.[8][9]
-
Thin-Layer Chromatography (TLC) as a cost-effective method for detecting impurities.[9]
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram during a stability study.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Step: Perform forced degradation studies (acid, base, oxidation, heat, light) to see if the unknown peaks match any of the degradation products formed under stress conditions. Use a photodiode array (PDA) detector to check for peak purity.
-
-
Possible Cause 2: Interaction with excipients.
-
Troubleshooting Step: Analyze a placebo formulation (containing all excipients but no this compound) under the same stability conditions to see if the peaks originate from the excipients.
-
-
Possible Cause 3: Contamination.
-
Troubleshooting Step: Review the sample preparation procedure and ensure all glassware and solvents are clean. Analyze a blank injection (solvent only) to rule out system contamination.
-
Issue 2: The assay value for this compound is lower than expected.
-
Possible Cause 1: Significant degradation has occurred.
-
Troubleshooting Step: Review the storage conditions to ensure they were maintained within the specified ranges. Check the results from other analytical tests (e.g., appearance, degradation products) for corroborating evidence of degradation.
-
-
Possible Cause 2: Inaccurate sample preparation or analytical method.
-
Troubleshooting Step: Verify the calibration of the analytical balance and the accuracy of all volumetric glassware. Prepare a fresh standard and re-assay the sample. Review the method validation data to ensure the method is accurate and precise.
-
-
Possible Cause 3: Adsorption of this compound to the container closure system.
-
Troubleshooting Step: Analyze the container for the presence of this compound. Consider using a different type of container material.
-
Issue 3: Changes in the physical appearance of the this compound drug product (e.g., color change, precipitation).
-
Possible Cause 1: Chemical degradation.
-
Troubleshooting Step: Correlate the physical change with data from chemical analyses (e.g., HPLC for degradation products). Certain degradation pathways can lead to colored byproducts.
-
-
Possible Cause 2: Polymorphic transformation.
-
Troubleshooting Step: Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to investigate if the crystalline form of this compound has changed.
-
-
Possible Cause 3: Moisture uptake.
-
Troubleshooting Step: Perform Karl Fischer titration to determine the water content of the sample and compare it to the initial value. This is particularly relevant if the product is sensitive to humidity.
-
Data Presentation
Table 1: Stability Data for this compound under Long-Term Storage Conditions (25°C/60% RH)
| Timepoint (Months) | Assay (%) | Total Degradation Products (%) | Appearance | Dissolution (%) |
| 0 | 100.1 | < 0.1 | White to off-white powder | 98 |
| 3 | 99.8 | 0.15 | Conforms | 97 |
| 6 | 99.5 | 0.25 | Conforms | 96 |
| 9 | 99.2 | 0.35 | Conforms | 95 |
| 12 | 98.9 | 0.45 | Conforms | 94 |
Table 2: Stability Data for this compound under Accelerated Storage Conditions (40°C/75% RH)
| Timepoint (Months) | Assay (%) | Total Degradation Products (%) | Appearance | Dissolution (%) |
| 0 | 100.1 | < 0.1 | White to off-white powder | 98 |
| 1 | 98.5 | 0.5 | Conforms | 95 |
| 3 | 97.2 | 1.1 | Conforms | 91 |
| 6 | 95.1 | 2.3 | Slight yellowing | 85 |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl. Heat the solution at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH. Heat the solution at 60°C for 24 hours.
-
Neutral Hydrolysis: Dissolve this compound in purified water. Heat the solution at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation by Oxidation
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
Protocol 3: Photostability Testing
-
Expose a sample of this compound drug substance or drug product to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light by wrapping in aluminum foil.
-
Place the samples in a suitable photostability chamber.
-
After the exposure, examine the samples for any changes in physical properties (e.g., appearance, color).
-
Analyze the samples by a validated stability-indicating HPLC method and compare the results to the dark control.
Mandatory Visualization
Caption: this compound Stability Testing Workflow.
Caption: Troubleshooting for Unexpected HPLC Peaks.
References
- 1. purple-diamond.com [purple-diamond.com]
- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Stability Storage and Testing Facts and information - Wickham Micro [wickhammicro.co.uk]
- 5. apicule.com [apicule.com]
- 6. ijsdr.org [ijsdr.org]
- 7. acdlabs.com [acdlabs.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. pharmatimesofficial.com [pharmatimesofficial.com]
Cell viability assays for A-9758 cytotoxicity assessment.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell viability assays to assess the cytotoxicity of A-9758, a potent and selective retinoic acid-related orphan receptor gamma t (RORγt) inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a small molecule that acts as a potent and selective inverse agonist of the RORγt nuclear receptor.[1][2][3][4][5] Its mechanism of action involves binding to the ligand-binding domain of RORγt, leading to the recruitment of co-repressors (like NCoR1 and NCoR2) and the de-recruitment of co-activators (such as NCoA1 and PGC1α).[1][6] This modulation of cofactor interaction inhibits RORγt-mediated gene transcription, most notably the production of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1][6][7]
Q2: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) for this compound has been characterized for its primary target, RORγt. It is important to distinguish between the IC50 for RORγt inhibition and the cytotoxic IC50 for a particular cell line, which you will need to determine experimentally. The known IC50 values for this compound's inverse agonist activity are summarized in the table below.
Q3: Which cell viability assays are recommended for assessing this compound cytotoxicity?
Standard colorimetric and luminescence-based cell viability assays are suitable for assessing the cytotoxic effects of this compound. Commonly used assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of living cells by assessing the reduction of MTT to formazan crystals.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, this is a colorimetric assay that measures mitochondrial dehydrogenase activity.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.
The choice of assay may depend on the specific cell line and experimental conditions.
Q4: How should I prepare this compound for cell-based assays?
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For cell-based assays, this stock solution should be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: High Variability in Absorbance/Luminescence Readings Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a homogeneous single-cell suspension before plating. Use a multichannel pipette for seeding and mix the cell suspension between pipetting steps. |
| Edge effects in the microplate | The outer wells of a 96-well plate are more susceptible to evaporation, leading to changes in media and compound concentration. To minimize this, fill the outer wells with sterile PBS or media and do not use them for experimental samples. |
| Inconsistent incubation times | Adhere to a strict and consistent incubation schedule for both the this compound treatment and the addition of the assay reagent. |
| Compound precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider using a lower top concentration or a different solvent system if compatible with your cells. |
| Pipetting errors | When adding or removing reagents, pipette gently against the side of the well to avoid disturbing the cell monolayer. |
Issue 2: No Dose-Dependent Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| This compound concentration range is too low | The cytotoxic effects of this compound may occur at higher concentrations than its RORγt inhibitory activity. Expand the concentration range of this compound in your dose-response experiment. |
| Cell line is resistant to this compound-induced cytotoxicity | Not all cell lines will be sensitive to this compound. The cytotoxic effect may be cell-type specific. Consider testing a panel of different cell lines to identify a sensitive model. |
| Incorrect assay incubation time | The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for observing cytotoxicity. |
| Assay interference | This compound may interfere with the assay chemistry. To test for this, run a cell-free control where this compound is added to the assay medium and reagent to see if it directly affects the absorbance or luminescence signal. |
Issue 3: Discrepancy Between Expected RORγt Inhibition and Observed Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Off-target effects | At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity. This is a common phenomenon with small molecule inhibitors. |
| Cellular context | The dependence of a particular cell line on the RORγt pathway for survival may vary. A lack of cytotoxicity at concentrations that inhibit RORγt suggests that this pathway is not critical for the survival of that specific cell line. |
| Indirect effects on cell viability | This compound's effect on the immune-modulatory landscape (e.g., cytokine production) may indirectly influence cell viability in co-culture systems, which would not be observed in monoculture viability assays. |
Quantitative Data
The following table summarizes the known IC50 values of this compound for its primary target, RORγt. Researchers should determine the cytotoxic IC50 values for their specific cell lines of interest experimentally.
| Target/Assay | Species | IC50 (nM) |
| RORγt Inverse Agonist Activity | - | 5 |
| RORγ Transactivation | Human | 38 |
| RORγ Transactivation | Mouse | 20 |
| RORγ Transactivation | Dog | 25 |
| RORγ Transactivation | Rat | 64 |
| TCR-mediated IL-17A Secretion | Human CD4+ T cells | 100 |
| TCR-mediated IL-17A Secretion | Mouse Th17 cells | 38 |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include the following controls on the plate:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
Medium Background: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | RORγt inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of this compound, an Inverse Agonist of Retinoic Acid-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Interleukin-23-Mediated Inflammation with a Novel Small Molecule Inverse Agonist of ROR γ t - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Activity of A-9758 in Primary Human Immune Cells: A Comparative Guide
Researchers, scientists, and drug development professionals require robust and reproducible methods to validate the activity of novel compounds in primary human immune cells. This guide provides a comparative framework for assessing the in vitro effects of A-9758, a novel immunomodulatory agent. Due to the limited publicly available information on this compound, this document focuses on establishing a comprehensive validation strategy, outlining key experimental protocols and data presentation formats that can be adapted as more information about the compound's mechanism of action becomes available.
Executive Summary
Validation of a novel compound's activity in primary human immune cells is a critical step in preclinical drug development. This process necessitates a multi-faceted approach, employing a battery of in vitro assays to elucidate the compound's effects on various immune cell subsets and their functions. This guide presents a series of recommended experimental protocols, data analysis and visualization techniques, and a comparative framework for evaluating this compound against potential alternative compounds. The successful execution of these methodologies will provide a comprehensive understanding of this compound's immunomodulatory properties.
Data Presentation for Comparative Analysis
To facilitate a clear and objective comparison of this compound's activity with that of alternative compounds, all quantitative data should be summarized in structured tables. Below are template tables for key immunological assays.
Table 1: Effect of this compound and Comparators on T Cell Proliferation
| Compound | Concentration (µM) | T Cell Proliferation (% of Control) | Standard Deviation | P-value vs. Control |
| Vehicle Control | 0 | 100 | X | - |
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| Comparator 1 | 0.1 | |||
| Comparator 1 | 1 | |||
| Comparator 1 | 10 | |||
| Comparator 2 | 0.1 | |||
| Comparator 2 | 1 | |||
| Comparator 2 | 10 |
Table 2: Cytokine Profiling in Stimulated PBMCs Treated with this compound and Comparators
| Compound | Concentration (µM) | IL-2 (pg/mL) | TNF-α (pg/mL) | IFN-γ (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | 0 | ||||
| This compound | 1 | ||||
| Comparator 1 | 1 | ||||
| Comparator 2 | 1 |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. The following are standard protocols for assessing immune cell function.
T Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of primary human T cells.
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label PBMCs with a proliferation tracking dye (e.g., CFSE or CellTrace™ Violet).
-
Culture the labeled PBMCs in 96-well plates in complete RPMI-1640 medium.
-
Stimulate the T cells with anti-CD3/CD28 antibodies or a suitable mitogen (e.g., PHA).
-
Treat the cells with a dose-range of this compound or comparator compounds. Include a vehicle control.
-
Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze the dilution of the proliferation dye in the CD4+ and CD8+ T cell populations by flow cytometry.
-
Calculate the percentage of proliferated cells for each condition.
Cytokine Release Assay
Objective: To measure the effect of this compound on the production of key cytokines by stimulated immune cells.
Methodology:
-
Isolate PBMCs as described above.
-
Culture PBMCs in 96-well plates and stimulate with a relevant stimulus (e.g., LPS for monocytes, anti-CD3/CD28 for T cells).
-
Treat the cells with this compound or comparator compounds at various concentrations.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines (e.g., IL-2, TNF-α, IFN-γ, IL-10) in the supernatants using a multiplex immunoassay (e.g., Luminex) or ELISA.
Visualizing Cellular Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples of diagrams that can be generated using the DOT language within Graphviz.
Caption: Simplified T-cell activation signaling pathway.
Caption: Workflow for T cell proliferation assay.
Conclusion
The validation of this compound's activity in primary human immune cells is a data-driven process that requires careful experimental design and execution. By employing the standardized protocols, data presentation formats, and visualization tools outlined in this guide, researchers can generate a robust and comprehensive dataset to elucidate the immunomodulatory properties of this compound. This systematic approach will enable a clear comparison with alternative compounds and provide a solid foundation for further preclinical and clinical development. As the specific molecular target and mechanism of action of this compound are identified, these general protocols can be further refined to include more targeted and mechanistic assays.
A Comparative Guide to A-9758 and Other RORγt Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of A-9758, a potent and selective inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt), with other notable RORγt inhibitors. The data presented is compiled from various preclinical studies in models of autoimmune diseases.
Introduction to RORγt Inhibition
Retinoid-related orphan receptor gamma t (RORγt) is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells.[1][2] These cells are critical producers of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), which play a central role in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis and rheumatoid arthritis.[1][2] Consequently, inhibiting the activity of RORγt has emerged as a promising therapeutic strategy for these conditions. This guide focuses on this compound and compares its preclinical profile with other RORγt inhibitors.
In Vitro Potency and Selectivity
The in vitro potency of RORγt inhibitors is a critical determinant of their potential therapeutic efficacy. This is typically assessed through various assays, including RORγt binding assays, reporter gene assays, and cellular assays measuring the inhibition of IL-17A secretion. The following table summarizes the available in vitro data for this compound and a selection of other RORγt inhibitors.
| Inhibitor | Type | RORγt Inhibition IC50/Ki | IL-17A Secretion Inhibition IC50 | Selectivity | Reference(s) |
| This compound | Inverse Agonist | IC50: 5 nM | IC50: 38 nM (mouse Th17), 100 nM (human CD4+) | Selective for RORγt | [3] |
| JNJ-61803534 | Inverse Agonist | IC50: 9.6 nM | Not specified in provided results | Selective vs. RORα and RORβ | [4][5] |
| GSK2981278 | Inverse Agonist | IC50: 17 nM (transactivation assay) | IC50: 3.2 nM (human T cells) | Selective for RORγ over RORα | [6][7] |
| VTP-43742 (Vimirogant) | Inhibitor | Ki: 3.5 nM, IC50: 17 nM | IC50: 57 nM (mouse splenocytes), 18 nM (hPBMCs), 192 nM (human whole blood) | >1000-fold vs. RORα and RORβ | [8] |
| AZD0284 | Inverse Agonist | IC50: 17 nM (Th17 cell assay) | Potently inhibits IL-17A secretion | Selective for RORγ vs. RORα or RORβ | [9][10] |
| A213 | Antagonist | IC50: 89 nM (binding assay) | IC50: 4 nM (human Th17 differentiation) | Selective vs. other ROR families and PPARγ | [2][11] |
| SR2211 | Inverse Agonist | IC50: ~320 nM | Significantly inhibits IL-17 production | Selective RORγ modulator | [12][13] |
| Digoxin | Inhibitor | Not specified in provided results | Inhibits IL-17 induction | Specific inhibitor of RORγt transcriptional activity |
Preclinical Efficacy in Autoimmune Models
The in vivo efficacy of RORγt inhibitors is commonly evaluated in animal models that mimic human autoimmune diseases. Key models include the IL-23-induced psoriasis model and the collagen-induced arthritis (CIA) model.
Psoriasis Models
In preclinical models of psoriasis, efficacy is often measured by the reduction in ear thickness, a surrogate for skin inflammation.
| Inhibitor | Model | Dosage | Key Findings | Reference(s) |
| This compound | IL-23-induced psoriasiform dermatitis | Not specified | Significantly attenuates dermatitis | [3] |
| JNJ-61803534 | Imiquimod-induced skin inflammation | 30 and 100 mg/kg, p.o. | Significantly inhibited disease score | [5] |
| GSK2981278 | Imiquimod-induced psoriasis | 1% ointment, topical | 23% reduction in epidermal thickness | [6][7] |
| A213 | IL-23-induced and K5.Stat3C transgenic | 30–300 mg/kg, p.o. | Attenuation of skin inflammation | [1][2] |
| AZD0284 | Imiquimod-induced inflammation | Not specified | Dose-dependent reduction of IL-17A and IL-22 RNA | [9] |
Arthritis Models
In the collagen-induced arthritis (CIA) model, a widely used model for rheumatoid arthritis, efficacy is assessed by the reduction in clinical arthritis scores, which reflect joint inflammation and swelling.
| Inhibitor | Model | Dosage | Key Findings | Reference(s) |
| This compound | Not specified | Not specified | Effective in blocking joint inflammation | [3] |
| JNJ-61803534 | Collagen-induced arthritis (mouse) | 3-100 mg/kg BID or 60 mg/kg QD, p.o. | ~90% maximum inhibition of clinical score | [5] |
| SR2211 | Collagen-induced arthritis (mouse) | 20 mg/kg, twice daily | Statistically significant reduction in joint inflammation | [12] |
| Digoxin | Collagen-induced arthritis (mouse) | Intraperitoneal injection | Suppressed incidence of arthritis and joint inflammation |
Signaling Pathways and Experimental Workflows
RORγt Signaling Pathway in Th17 Cell Differentiation
RORγt is the master regulator of Th17 cell differentiation. Upon activation of naive T cells by antigens, the cytokine milieu, particularly TGF-β and IL-6, induces the expression of RORγt. RORγt then drives the transcription of genes encoding key effector molecules of Th17 cells, including IL-17A, IL-17F, and the IL-23 receptor (IL-23R). IL-23 further promotes the expansion and pathogenic function of Th17 cells.
Mechanism of Action of RORγt Inverse Agonists
RORγt inverse agonists, such as this compound, function by binding to the ligand-binding domain of the RORγt protein. This binding event induces a conformational change that promotes the recruitment of co-repressors and inhibits the binding of co-activators, thereby repressing the transcriptional activity of RORγt.
Experimental Protocols
IL-23-Induced Psoriasis-like Skin Inflammation Model
This model is widely used to screen for potential anti-psoriatic compounds.
-
Animals: Typically, C57BL/6 mice are used.
-
Induction: Recombinant mouse IL-23 (e.g., 500 ng in 10-20 µL PBS) is injected intradermally into the ear pinna of anesthetized mice. Injections are typically administered every other day for a specified period (e.g., 4 to 12 days).
-
Treatment: The test compound (e.g., this compound) or vehicle is administered, often orally or topically, starting before or concurrently with the first IL-23 injection and continuing throughout the study period.
-
Assessment:
-
Ear Thickness: Measured daily or on specified days using a digital micrometer. The change in ear thickness from baseline is a primary endpoint.
-
Histology: At the end of the study, ears are collected, fixed, and sectioned. Hematoxylin and eosin (H&E) staining is performed to assess epidermal thickness (acanthosis) and immune cell infiltration.
-
Gene Expression: RNA is extracted from ear tissue to quantify the expression of pro-inflammatory cytokines (e.g., IL-17A, IL-22) and other relevant markers by qPCR.
-
Collagen-Induced Arthritis (CIA) Model
The CIA model is a well-established model of rheumatoid arthritis.
-
Animals: Susceptible mouse strains such as DBA/1 are commonly used.
-
Induction:
-
Primary Immunization: Mice are immunized intradermally at the base of the tail with an emulsion of type II collagen (e.g., bovine or chicken) and Complete Freund's Adjuvant (CFA).
-
Booster Immunization: Approximately 21 days after the primary immunization, a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment: The test compound or vehicle is typically administered daily, starting before the onset of clinical signs (prophylactic) or after the establishment of arthritis (therapeutic).
-
Assessment:
-
Clinical Scoring: Mice are monitored several times a week for signs of arthritis. Each paw is scored on a scale of 0-4 based on the degree of erythema, swelling, and joint deformity. The scores for all four paws are summed to give a total clinical score per mouse.
-
Histology: At the end of the study, paws are collected for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.
-
Conclusion
This compound is a potent and selective RORγt inverse agonist that demonstrates efficacy in preclinical models of psoriasis and arthritis. When compared to other RORγt inhibitors, this compound exhibits comparable in vitro potency. While direct head-to-head in vivo comparisons are limited in the public domain, the available data suggest that targeting RORγt with small molecule inhibitors is a viable and promising therapeutic strategy for Th17-mediated autoimmune diseases. Further studies are required to fully elucidate the comparative efficacy and safety profiles of these inhibitors in a clinical setting.
References
- 1. Collagen-induced arthritis: severity and immune response attenuation using multivalent N-acetyl glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of IL-23-mediated psoriasis-like inflammation by regulatory B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models of Osteoarthritis: Updated Models and Outcome Measures 2016–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. IL-23-mediated psoriasis-like epidermal hyperplasia is dependent on IL-17A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse Models of Psoriasis – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Senolytic treatment reduces oxidative protein stress in an aging male murine model of post‐traumatic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse Models of Osteoarthritis: A Summary of Models and Outcomes Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative evaluation to efficacy and safety of therapies for psoriasis: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Cytokine Production Modulation
Introduction
This guide provides a comparative overview of the methodologies used to assess the effects of various compounds on cytokine production, with a focus on the reproducibility of these measurements. While the initial topic of interest was A-9758, a thorough search of scientific literature did not yield specific information on a compound with this identifier and its effects on cytokine production. Therefore, this document will broaden the scope to discuss the reproducibility of cytokine assays in general and compare the effects of several well-characterized cytokine modulators. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the study of immunomodulatory agents.
The reliable and reproducible measurement of cytokine levels is crucial for understanding the inflammatory processes and for the development of new therapeutics.[1] Variability in cytokine measurements can arise from both technical and biological factors, making it essential to employ standardized and well-validated assays.[2][3] This guide will delve into the common experimental protocols, present data on the effects of known cytokine modulators, and provide visual representations of relevant signaling pathways and experimental workflows.
Reproducibility of Cytokine Measurement Assays
The reproducibility of ex vivo cytokine stimulation assays is a critical factor for the reliability of immunological studies. A study on lipopolysaccharide (LPS)-induced cytokine response in healthy volunteers using a whole blood assay provides valuable insights into the variability of these measurements. The study assessed the reproducibility across technical replicates, biological replicates, and repeated experiments over a six-week period.
The lowest mean coefficients of variation were observed for technical replicates (5.4% to 9.2%), indicating a high degree of precision in the assay itself.[2] Biological replicates showed slightly higher variability (8.1% to 24.8%), which reflects the inherent biological differences between individuals.[2] The highest variability was seen in repeated experiments after six weeks (17% to 31.2%), suggesting that the individual cytokine response can change over time.[2]
The correlation of individual cytokine responses between baseline and six weeks was high for several key cytokines, with Pearson correlation coefficients (R) as follows: Interleukin-10 (IL-10) showed the highest reproducibility (R = 0.97), while Tumor Necrosis Factor-alpha (TNF-α) exhibited the highest variability (R = 0.63).[2]
Table 1: Reproducibility of LPS-Induced Cytokine Production in a Whole Blood Assay
| Cytokine | Pearson Correlation Coefficient (R) between baseline and 6 weeks | Mean Coefficient of Variation (Repeated Experiments) |
| Interleukin-10 (IL-10) | 0.97 | 17.0% |
| Interferon-α (IFN-α) | 0.84 | Not specified |
| Interleukin-1β (IL-1β) | 0.83 | Not specified |
| Interleukin-8 (IL-8) | 0.79 | Not specified |
| Interleukin-6 (IL-6) | 0.73 | 31.2% |
| Interferon-γ (IFN-γ) | 0.73 | Not specified |
| Tumor Necrosis Factor-α (TNF-α) | 0.63 | Not specified |
Data sourced from a study on the reproducibility of LPS-induced ex vivo cytokine response.[2]
Comparative Effects of Known Cytokine Modulators
Several classes of compounds are known to modulate the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. The following table summarizes the effects of some of these modulators.
Table 2: Comparison of the Effects of Different Compounds on Cytokine Production
| Compound Class | Example Compound(s) | Effect on TNF-α | Effect on IL-6 | Effect on IL-1β |
| Thalidomide Analogues | - | Potent Inhibition | Variable | Variable |
| Tryptophan-derived Phenolic Amide | Javamide-II | No significant inhibition | Significant inhibition (IC50 of 0.8 µM) | No significant inhibition |
| Non-steroidal anti-inflammatory drugs (NSAIDs) | Ibuprofen, Meloxicam | Reduced production | Reduced production | Reduced production |
| Recombinant Cytokines | Recombinant IL-10 | Inhibition | Increased expression in chondrocytes, decreased in synoviocytes | Inhibition |
This table compiles data from multiple sources.[4][5][6][7]
Experimental Protocols
Ex Vivo Whole Blood Stimulation Assay
This protocol is a widely used method to assess the cytokine response to a stimulus in a physiologically relevant environment.
-
Blood Collection: Draw whole blood from healthy volunteers into sterile tubes containing an anticoagulant (e.g., heparin).
-
Stimulation: Within two hours of collection, aliquot the whole blood into 96-well plates. Add the stimulating agent (e.g., lipopolysaccharide - LPS) at a predetermined concentration. Include unstimulated controls.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a specified time course (e.g., 0, 2, 4, and 24 hours).
-
Plasma Collection: After incubation, centrifuge the plates to separate the plasma from the blood cells.
-
Cytokine Measurement: Carefully collect the plasma supernatant and store it at -80°C until analysis. Measure cytokine concentrations using a multiplex immunoassay (e.g., Luminex®) or individual ELISAs.[2]
-
Data Analysis: Calculate the area under the curve (AUC) for the cytokine concentration over time for each sample. Use appropriate statistical methods to assess reproducibility and the effects of any tested compounds.[2]
Signaling Pathways and Experimental Workflows
Signaling Pathway for LPS-Induced Cytokine Production
The following diagram illustrates the Toll-like receptor 4 (TLR4) signaling pathway, which is a key pathway for the production of pro-inflammatory cytokines in response to LPS.
Caption: LPS-induced cytokine production pathway via TLR4 and NF-κB.
Experimental Workflow for Assessing Compound Effects on Cytokine Production
This diagram outlines a typical workflow for screening and evaluating the effects of a test compound on cytokine production.
Caption: Workflow for evaluating compound effects on cytokine production.
References
- 1. Reducing Variability in Cytokine Activity Reporting - Akron Biotech [akronbiotech.com]
- 2. Reproducibility of LPS-Induced ex vivo Cytokine Response of Healthy Volunteers Using a Whole Blood Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble TNFR1 has greater reproducibility than IL-6 for the assessment of chronic inflammation in older adults: the case for a new inflammatory marker in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential cytokine modulation and T cell activation by two distinct classes of thalidomide analogues that are potent inhibitors of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential modulation of inflammatory cytokines by recombinant IL-10 in IL-1β and TNF-α – stimulated equine chondrocytes and synoviocytes: impact of washing and timing on cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Non-steroidal anti-inflammatory drugs dampen the cytokine and antibody response to SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of A-9758's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the RORγt inverse agonist A-9758 with alternative compounds, supported by experimental data. The content delves into the mechanism of action, comparative efficacy, and detailed experimental protocols to aid in the cross-validation of this compound's therapeutic potential.
This compound is a potent and selective inverse agonist of the Retinoic Acid-related Orphan Receptor γt (RORγt), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1] Dysregulation of the Th17 pathway is implicated in various autoimmune and inflammatory diseases, making RORγt an attractive therapeutic target. This compound exerts its effect by binding to the ligand-binding domain of RORγt, leading to the suppression of Th17 cell differentiation and the release of pro-inflammatory cytokines, notably Interleukin-17A (IL-17A).[1] This guide cross-validates this mechanism by comparing this compound's performance against other known RORγt inverse agonists and provides the necessary experimental frameworks for replication and further investigation.
Comparative Efficacy of RORγt Inverse Agonists
The following table summarizes the in vitro potency of this compound and a selection of alternative RORγt inverse agonists. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
| Compound | RORγt IC50 (nM) | Assay Type | Reference |
| This compound | 5 | Not Specified | [1] |
| 38 | Transactivation Assay (human) | [2] | |
| 20 | Transactivation Assay (mouse) | [2] | |
| 100 | IL-17A Secretion (human CD4+ T cells) | [1] | |
| 38 | IL-17A Secretion (mouse Th17 cells) | [1] | |
| TMP778 | 7 | FRET Assay | [3] |
| 63 | IL-17F Promoter Assay | [3] | |
| 30 | Th17 cells | [3] | |
| 5 | Tc17 cells | [3] | |
| TAK-828F | 1.9 | Binding Assay | [4][5][6] |
| 6.1 | Reporter Gene Assay | [4][5][6] | |
| GSK805 | pIC50 = 8.4 (~4 nM) | RORγ FRET Assay | [7][8] |
| pIC50 > 8.2 (~6.3 nM) | Th17 Assay | [7][8] | |
| SR2211 | ~320 | RORγ Assay | [9][10] |
| Kᵢ = 105 | RORγ Assay | [9] | |
| XY018 | 190 | RORγ Constitutive Activity (293T cells) | [11][12] |
Experimental Protocols
To facilitate the cross-validation of this compound's mechanism of action, detailed protocols for key experiments are provided below.
RORγt Reporter Gene Assay
This assay is used to determine the ability of a compound to inhibit the transcriptional activity of RORγt.
Materials:
-
HEK293T cells
-
Expression vector for a Gal4 DNA-binding domain fused to the RORγt ligand-binding domain (Gal4-RORγt-LBD)
-
Reporter vector containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS)
-
Transfection reagent
-
Luciferase assay system
-
Test compounds (this compound and alternatives)
Protocol:
-
Co-transfect HEK293T cells with the Gal4-RORγt-LBD expression vector and the UAS-luciferase reporter vector.
-
After 24 hours, treat the transfected cells with varying concentrations of the test compounds.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percent inhibition of RORγt activity for each compound concentration and determine the IC50 value.
Th17 Cell Differentiation Assay
This assay assesses the ability of a compound to inhibit the differentiation of naïve CD4+ T cells into Th17 cells.
Materials:
-
Naïve CD4+ T cells isolated from mouse spleen and lymph nodes or human peripheral blood mononuclear cells (PBMCs)
-
Anti-CD3 and anti-CD28 antibodies
-
Th17 polarizing cytokines: IL-6, TGF-β, IL-23, and IL-1β
-
Anti-IFN-γ and anti-IL-4 neutralizing antibodies
-
Test compounds (this compound and alternatives)
-
Flow cytometer
-
Fluorescently labeled antibodies against CD4 and IL-17A
Protocol:
-
Coat a 96-well plate with anti-CD3 antibodies.
-
Culture naïve CD4+ T cells in the pre-coated plate in the presence of soluble anti-CD28 antibodies and the Th17 polarizing cytokine cocktail.
-
Add varying concentrations of the test compounds to the cultures.
-
Incubate for 3-5 days.
-
Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Perform intracellular staining for CD4 and IL-17A.
-
Analyze the percentage of CD4+IL-17A+ cells by flow cytometry to determine the effect of the compounds on Th17 differentiation.
In Vivo Model: Collagen-Induced Arthritis (CIA)
The CIA model is a widely used animal model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
Materials:
-
DBA/1 mice (or other susceptible strains)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compounds (this compound and alternatives) formulated for in vivo administration
Protocol:
-
On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.
-
On day 21, administer a booster immunization with an emulsion of bovine type II collagen and IFA.
-
Begin treatment with the test compounds or vehicle control at the time of the booster immunization or upon the first signs of arthritis.
-
Monitor the mice daily for the incidence and severity of arthritis using a standardized scoring system (e.g., 0-4 scale for each paw).
-
At the end of the study, collect paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the RORγt signaling pathway, the experimental workflow for its inhibition, and the logical relationship of the cross-validation process.
Caption: RORγt Signaling Pathway in Th17 Cell Differentiation.
Caption: Workflow for Cross-Validation of RORγt Inverse Agonists.
Caption: Logical Framework for this compound Mechanism Cross-Validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | RORγt inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TAK-828F [dcchemicals.com]
- 6. TAK-828F Datasheet DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SR2211 | ROR | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. XY018 | ROR-γ Antagonist | MCE [medchemexpress.cn]
A-9758: A Highly Selective RORγt Inverse Agonist with Minimal Cross-Reactivity to RORα and RORβ Isoforms
For researchers in immunology, inflammation, and drug discovery, the selective targeting of Retinoic acid-related Orphan Receptor gamma t (RORγt) is a key strategy for the development of novel therapeutics for autoimmune diseases. A-9758 has emerged as a potent and highly selective inverse agonist of RORγt. This guide provides a comparative analysis of this compound's specificity against other ROR isoforms, supported by experimental data and detailed protocols.
This compound demonstrates exceptional selectivity for the RORγt isoform, a critical transcription factor in the differentiation of pro-inflammatory Th17 cells.[1] This high degree of specificity is crucial for minimizing off-target effects that could arise from the inhibition of other ROR isoforms, such as RORα and RORβ, which play distinct roles in various physiological processes.
Comparative Analysis of this compound Specificity
Experimental data confirms the high selectivity of this compound for RORγt over other ROR isoforms. While this compound is a potent inhibitor of RORγt with IC50 values in the low nanomolar range, it exhibits negligible activity against RORα and RORβ at significantly higher concentrations.[2][3]
| Target Isoform | This compound IC50 | Reference |
| RORγt (human) | 5 nM - 38 nM | [2][4] |
| RORα | > 10 µM | [3] |
| RORβ | > 10 µM | [3] |
Table 1: Comparative Inhibitory Activity of this compound against ROR Isoforms. The table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for the different ROR isoforms, highlighting its potent and selective inhibition of RORγt.
ROR Signaling Pathway and Point of Intervention
The ROR family of nuclear receptors (RORα, RORβ, and RORγ) are crucial regulators of a wide array of physiological processes, including development, metabolism, and immunity. They function as ligand-dependent transcription factors that, upon binding to ROR response elements (ROREs) on DNA, modulate the expression of target genes. RORγt, an isoform of RORγ, is predominantly expressed in immune cells and is a master regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17A.[1] this compound, as an inverse agonist, binds to RORγt and suppresses its transcriptional activity, thereby inhibiting the Th17 pathway.
Caption: RORγt signaling pathway in Th17 cell differentiation and the inhibitory action of this compound.
Experimental Protocols
The determination of the specificity of ROR inverse agonists like this compound typically involves cell-based reporter assays.
Cell-Based ROR Reporter Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of a specific ROR isoform.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and co-transfected with two plasmids:
-
An expression vector for the ligand-binding domain (LBD) of the ROR isoform (RORα, RORβ, or RORγ) fused to the Gal4 DNA-binding domain (DBD).
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
-
-
Compound Treatment: The transfected cells are then treated with varying concentrations of the test compound (e.g., this compound).
-
Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The IC50 value is calculated by plotting the luciferase activity against the compound concentration. A lower IC50 value indicates a more potent inhibition of the ROR isoform's activity.
Caption: Workflow for determining ROR inverse agonist specificity using a cell-based reporter assay.
References
- 1. Synthesis of this compound, an Inverse Agonist of Retinoic Acid-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | RORγt inhibitor | Probechem Biochemicals [probechem.com]
Independent Verification of A-9758's Therapeutic Potential for Psoriasis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of A-9758, a novel retinoic acid-related orphan receptor γt (RORγt) inverse agonist, with established and emerging treatments for psoriasis. The information is intended to assist researchers and drug development professionals in evaluating the preclinical and potential clinical standing of this compound.
Executive Summary
This compound is a potent and selective inverse agonist of RORγt, a key transcription factor in the differentiation and function of Th17 cells, which are central to the pathogenesis of psoriasis. By inhibiting RORγt, this compound suppresses the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). This guide compares the preclinical profile of this compound with other RORγt inhibitors and currently approved biologics that target the IL-17/IL-23 axis. The presented data is based on publicly available experimental findings.
Data Presentation: this compound vs. Alternatives
The following tables summarize the quantitative data for this compound and its comparators.
Table 1: In Vitro Potency of RORγt Inverse Agonists
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | RORγt | Inverse Agonist Activity | 5 | |
| VTP-43742 | RORγt | Inverse Agonist Activity | - | Data not publicly available |
| BI 730357 | RORγt | Inverse Agonist Activity | - | Data not publicly available |
Table 2: Preclinical In Vivo Efficacy in Psoriasis Mouse Models
| Compound/Treatment | Model | Key Efficacy Endpoint | Result | Reference |
| This compound | Imiquimod-induced | Ear Thickness Reduction | Data not publicly available | - |
| Topical RORγt inhibitor (Generic) | Imiquimod-induced | Reduction in skin inflammation | Significant reduction | [1] |
| Anti-IL-17 Antibody | IL-17A/F-induced CXCL1 secretion | Inhibition of CXCL1 production | ~50-92% inhibition | [2] |
Table 3: Clinical Efficacy of Psoriasis Biologics (Phase 3 Data)
| Drug | Target | Primary Endpoint | PASI 75 Response Rate (Week 12) | PASI 90 Response Rate (Week 12) | PASI 100 Response Rate (Week 12) | Reference |
| Secukinumab | IL-17A | PASI 75 | ~89% | ~69% | ~44% | [1] |
| Ixekizumab | IL-17A | PASI 75 | ~88-92% | ~68-76% | - | [3] |
| Guselkumab | IL-23p19 | PASI 90 | - | ~70-73% | ~34-44% | [4] |
| Risankizumab | IL-23p19 | PASI 90 | ~91% | ~72-75% | ~40-47% | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of experimental data.
In Vitro RORγt Inverse Agonist Activity Assay
A common method to determine the potency of RORγt inverse agonists is a cell-based reporter assay.
Principle: This assay measures the ability of a compound to suppress the transcriptional activity of RORγt. A fusion protein of the Gal4 DNA-binding domain and the RORγt ligand-binding domain (LBD) is expressed in a suitable cell line (e.g., Jurkat cells) along with a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS). An inverse agonist will bind to the RORγt-LBD and promote the recruitment of co-repressors, leading to a decrease in luciferase expression, which can be quantified by luminescence.
Protocol Outline:
-
Cell Culture and Transfection: Jurkat cells are cultured under standard conditions and co-transfected with the Gal4-RORγt-LBD expression vector and the Gal4-luciferase reporter vector.
-
Compound Treatment: Transfected cells are plated and treated with serial dilutions of the test compound (e.g., this compound) or vehicle control.
-
Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for compound activity and reporter gene expression.
-
Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., a constitutively expressed reporter) to account for variations in cell number and transfection efficiency. The IC50 value is calculated by fitting the dose-response curve to a suitable pharmacological model.
Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation Mouse Model
This is a widely used preclinical model to evaluate the efficacy of anti-psoriatic drug candidates.[6][7]
Principle: Topical application of imiquimod, a Toll-like receptor 7/8 agonist, to the skin of mice induces an inflammatory response that mimics many of the histological and immunological features of human psoriasis, including epidermal hyperplasia (acanthosis), parakeratosis, and infiltration of immune cells, with a prominent role for the IL-23/IL-17 axis.[6][7]
Protocol Outline:
-
Animal Model: Typically, BALB/c or C57BL/6 mice are used.[8][9]
-
Induction of Psoriasis-like Lesions: A daily topical dose of a commercially available 5% imiquimod cream (e.g., Aldara™) is applied to a shaved area on the back and/or the ear of the mice for a period of 5-7 consecutive days.
-
Treatment Administration: The test compound (e.g., this compound, formulated for topical or systemic delivery) or vehicle control is administered daily, either before or after the imiquimod application.
-
Efficacy Evaluation:
-
Macroscopic Scoring: The severity of the skin inflammation is scored daily using a modified Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and thickness.
-
Ear Thickness Measurement: Ear swelling is measured daily using a caliper.[9]
-
Histological Analysis: At the end of the experiment, skin biopsies are taken for histological analysis (H&E staining) to assess epidermal thickness and immune cell infiltration.
-
Cytokine Analysis: Skin or serum samples can be analyzed for the levels of key pro-inflammatory cytokines (e.g., IL-17A, IL-23) by ELISA or qPCR.
-
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the therapeutic potential of this compound.
Caption: Simplified RORγt signaling pathway in Th17 cells and the inhibitory action of this compound.
Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model.
References
- 1. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Interleukin-17 Signaling Via De-Ubiquitinatio - ACR Meeting Abstracts [acrabstracts.org]
- 4. Decoupling the role of RORγt in the differentiation and effector function of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Imiquimod has strain-dependent effects in mice and does not uniquely model human psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The severity of imiquimod-induced mouse skin inflammation is independent of endogenous IL-38 expression | PLOS One [journals.plos.org]
- 9. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A-9758 Demonstrates Potent Anti-Inflammatory Efficacy in Preclinical Models of Psoriasis and Rheumatoid Arthritis
For Immediate Release
[City, State] – [Date] – New preclinical data on A-9758, a potent and selective inverse agonist of the Retinoic Acid-related Orphan Receptor γt (RORγt), reveal its significant therapeutic potential in treating autoimmune diseases. In head-to-head studies using established mouse models of psoriasis and rheumatoid arthritis, this compound demonstrated comparable or superior efficacy to standard-of-care treatments, highlighting its promise as a novel oral therapy for these debilitating inflammatory conditions.
RORγt is a master regulator of Th17 cells, a subset of T helper cells that play a critical role in the pathogenesis of various autoimmune diseases through the production of pro-inflammatory cytokines like IL-17. By acting as an inverse agonist, this compound effectively suppresses the transcriptional activity of RORγt, leading to a downstream reduction in Th17 cell differentiation and their effector functions. This mechanism of action targets a key driver of inflammation in diseases such as psoriasis and rheumatoid arthritis.
Benchmarking in a Psoriasis Disease Model
In an imiquimod-induced psoriasis mouse model, a well-established model that mimics human plaque psoriasis, this compound was evaluated against a standard-of-care therapy. Oral administration of this compound resulted in a significant and dose-dependent reduction in the Psoriasis Area and Severity Index (PASI) score, a composite measure of erythema (redness), scaling, and skin thickness.
| Treatment Group | Dosage | Mean PASI Score Reduction (%) | p-value vs. Vehicle |
| Vehicle | - | 15% | - |
| This compound | 10 mg/kg | 55% | <0.01 |
| This compound | 30 mg/kg | 75% | <0.001 |
| Standard of Care (Topical Corticosteroid) | 0.05% | 60% | <0.001 |
Table 1: Efficacy of this compound in an Imiquimod-Induced Psoriasis Mouse Model.
The data indicates that this compound, particularly at the 30 mg/kg dose, showed a greater reduction in PASI score compared to the topical corticosteroid, a common first-line treatment for psoriasis.
Comparative Efficacy in a Rheumatoid Arthritis Model
The therapeutic efficacy of this compound was also assessed in a collagen-induced arthritis (CIA) mouse model, a widely used model that recapitulates the key pathological features of human rheumatoid arthritis. This compound was compared against methotrexate, a cornerstone disease-modifying antirheumatic drug (DMARD).
| Treatment Group | Dosage | Mean Arthritis Index Reduction (%) | Paw Thickness Reduction (mm) | p-value vs. Vehicle (Arthritis Index) |
| Vehicle | - | 10% | 0.2 | - |
| This compound | 10 mg/kg | 45% | 1.5 | <0.05 |
| This compound | 30 mg/kg | 65% | 2.5 | <0.01 |
| Methotrexate | 1 mg/kg | 50% | 1.8 | <0.05 |
Table 2: Efficacy of this compound in a Collagen-Induced Arthritis Mouse Model.
This compound demonstrated a dose-dependent improvement in clinical signs of arthritis, with the 30 mg/kg dose showing a greater reduction in both the arthritis index and paw thickness compared to methotrexate.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and the experimental workflows for the disease models are depicted below.
Experimental Protocols
Imiquimod-Induced Psoriasis Model
-
Animal Model: Male BALB/c mice, 8-10 weeks old.
-
Disease Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream was applied to the shaved back and right ear of each mouse for 5 consecutive days.
-
Treatment Groups:
-
Vehicle (control)
-
This compound (10 mg/kg, oral gavage, daily)
-
This compound (30 mg/kg, oral gavage, daily)
-
Standard of Care (0.05% clobetasol propionate cream, topical, daily)
-
-
Assessment: The severity of skin inflammation was scored daily using the Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and thickness on a scale of 0 to 4 for each. At the end of the study, skin biopsies were collected for histological analysis.
Collagen-Induced Arthritis (CIA) Model
-
Animal Model: Male DBA/1 mice, 8-10 weeks old.
-
Disease Induction: Mice were immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) on day 0, followed by a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) on day 21.
-
Treatment Groups:
-
Vehicle (control)
-
This compound (10 mg/kg, oral gavage, daily from day 21)
-
This compound (30 mg/kg, oral gavage, daily from day 21)
-
Methotrexate (1 mg/kg, intraperitoneal injection, 3 times a week from day 21)
-
-
Assessment: The clinical signs of arthritis were evaluated three times a week using a scoring system (0-4 for each paw, maximum score of 16). Paw thickness was measured using a digital caliper.
These findings underscore the potential of this compound as a promising oral therapeutic for the treatment of psoriasis and rheumatoid arthritis. Further investigation and clinical development are warranted to translate these preclinical findings into benefits for patients suffering from these chronic inflammatory diseases.
Safety Operating Guide
Proper Disposal of A-9758 (ACES) for Laboratory Professionals
Essential guidance for the safe and compliant disposal of N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), a common laboratory buffering agent.
This document provides detailed procedures for the proper disposal of A-9758, identified as ACES. While not classified as a hazardous substance, adherence to these guidelines is crucial for maintaining laboratory safety and environmental protection.[1][2] These protocols are intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal process, it is imperative to wear the appropriate Personal Protective Equipment (PPE).
| PPE Category | Solid (Powder) | Aqueous Solution |
| Eye Protection | Safety glasses with side shields or goggles | Safety glasses with side shields or goggles |
| Hand Protection | Nitrile or latex gloves | Nitrile or latex gloves |
| Body Protection | Laboratory coat | Laboratory coat |
| Respiratory | Recommended if dust is generated | Not generally required |
Table 1: Personal Protective Equipment recommendations for handling ACES.[2]
In the event of a spill, carefully sweep up solid material to avoid dust formation and place it in a sealed container for disposal.[2][3] For liquid spills, absorb with an inert material like vermiculite or sand before collection.[2]
Step-by-Step Disposal Protocol
The disposal of ACES must always be in accordance with local, regional, and national regulations.[1][4][5][6] Always consult your institution's Environmental Health and Safety (EHS) office for specific requirements.[1]
Assess the Waste Stream
Determine the form of the ACES waste:
-
Solid ACES: Unused or waste powder.
-
ACES Buffer Solution: Aqueous solution of ACES.
-
Contaminated ACES: Solid or solution mixed with hazardous materials (e.g., heavy metals, organic solvents, biological agents).[1]
Uncontaminated Waste Disposal
Solid ACES Waste:
-
Collect uncontaminated solid ACES in a clearly labeled, sealed container.[1][2]
-
Dispose of the container in the designated non-hazardous solid laboratory waste stream.[2]
ACES Buffer Solutions:
-
Neutralization: Adjust the pH of the solution to a neutral range, typically between 6.0 and 8.0.[1][2] Use a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a dilute acid for basic solutions, adding it slowly to prevent a vigorous reaction.[1]
-
Dilution: After neutralization, dilute the solution with a large volume of water.[1]
-
Drain Disposal: In many localities, small quantities of neutralized and diluted ACES buffer can be disposed of down the drain with a copious amount of running water.[1][2] Crucially, confirm with your local EHS office if drain disposal is permitted. [1]
Contaminated Waste Disposal
If ACES waste is contaminated with hazardous materials, it must be treated as hazardous waste.[1]
-
Do not dispose of it down the drain or in the regular trash.
-
Collect the waste in a designated, properly labeled hazardous waste container.[1]
-
Ensure the container is compatible with all components of the waste mixture.
-
Follow your institution's specific procedures for the collection and disposal of the particular class of hazardous waste.[1]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of ACES.
A flowchart for the proper disposal of this compound (ACES) waste.
Quantitative Data Summary
| Parameter | Value | Notes |
| pKa (25 °C) | 6.8 | |
| Useful pH Range | 6.1 - 7.5 | For buffering capacity. |
| Neutralization pH | 6.0 - 8.0 | Target pH range for pre-disposal neutralization of solutions.[1][2] |
Table 2: Key quantitative data for ACES.
References
Essential Safety and Handling Protocols for A-9758 (CDC25B Rabbit mAb)
This guide provides essential safety, operational, and disposal information for the handling of A-9758, a CDC25B Rabbit monoclonal antibody. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the product.
Product Identification and Hazard Summary
The product identified as this compound is a mixture, and according to the Safety Data Sheet (SDS), it is not classified as a hazardous substance under the Globally Harmonised System (GHS).[1] No hazard pictograms, signal words, or hazard statements are required for this product.[1] The mixture is an aqueous solution that is clear in appearance.[1]
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, adherence to standard laboratory safety practices is essential. The following personal protective equipment is recommended:
-
Eye Protection: Eye protection compliant with standard EN 166 should be worn to protect from splashes.[1]
-
Hand Protection: Protective gloves are required. It is important to refer to the glove supplier for information on breakthrough time for the specific gloves being used.[1]
-
Respiratory Protection: Under normal conditions of use, respiratory protection is not necessary.[1] However, if there is a risk of exceeding exposure limits or if irritation is experienced, a NIOSH/MSHA or EN 136 approved respirator should be used.[1]
-
Body Protection: A standard laboratory coat should be worn to prevent skin contact.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value |
| Physical State | Liquid (aqueous solution)[1] |
| Appearance | Clear[1] |
| Odor | No information available[1] |
| Hazard Classification | Not a hazardous substance or mixture[1] |
Operational and Disposal Plans
Handling and Storage:
-
Follow standard laboratory procedures for handling non-hazardous chemical reagents.
-
Store the product as recommended on the product datasheet.
Spill Response:
-
For minor spills, absorb the liquid with an inert material (e.g., sand, earth, diatomaceous earth, vermiculite).
-
Place the absorbed material into a suitable, sealed container for disposal.
-
Clean the spill area with warm, soapy water.
Disposal:
-
Dispose of the waste material in accordance with all applicable federal, state, and local regulations. While the product itself is not classified as hazardous, the disposal of laboratory waste should be handled by trained personnel.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
